Comprehensive Technical Guide: Chemical, Physical, and Synthetic Properties of 2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Executive Summary In the landscape of modern drug discovery, fused heterocyclic systems serve as privileged scaffolds for the development of novel therapeutics. 2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS: 3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, fused heterocyclic systems serve as privileged scaffolds for the development of novel therapeutics. 2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS: 370587-15-8) is a highly reactive, tricyclic-like intermediate primarily utilized in the synthesis of biologically active thieno[2,3-d]pyrimidines. These downstream derivatives exhibit profound pharmacological profiles, including antimicrobial, antiviral, and targeted enzyme inhibitory activities (such as Acetylcholinesterase and Cholesterol Esterase inhibition) [1].
As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic synthetic node. This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols required to master the handling and application of this critical oxazinone intermediate.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is critical for optimizing reaction conditions and ensuring downstream synthetic success. The compound's insolubility in water paired with its high solubility in polar aprotic solvents dictates the parameters for both its synthesis and subsequent nucleophilic functionalization [2].
Crystalline solid (typically pale yellow to off-white)
Solubility Profile
Soluble in DMF, DMSO, DCM; Insoluble in H₂O
Stability
Moisture-sensitive; susceptible to alkaline hydrolysis
Primary Reactive Site
Highly electrophilic C-4 carbonyl carbon
Mechanistic Reactivity: The Electrophilic C-4 Center
The synthetic utility of thieno[1,3]oxazin-4-ones is entirely predicated on the reactivity of the oxazine ring. The C-4 carbonyl carbon is flanked by a heteroatom (oxygen at position 1) and an imine-like nitrogen (at position 3). This creates a highly electron-deficient center.
Causality of Reactivity:
While resonance stabilization of the negative charge in the thieno[1,3]oxazin-4-one system slightly reduces the extreme electrophilicity compared to purely aliphatic anhydrides, the C-4 carbon remains highly susceptible to nucleophilic attack. Aqueous alkaline hydrolysis proceeds rapidly via hydroxide attack at C-4, resulting in ring-opening to produce the corresponding acetamidothiophenecarboxylic acids [1]. Therefore, all synthetic and storage protocols must strictly exclude moisture and strong bases unless ring-opening is the desired pathway.
Synthetic Methodology: The Cyclodehydration Protocol
The standard synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one relies on the cyclodehydration of 2-amino-5-phenylthiophene-3-carboxylic acid using acetic anhydride.
Workflow and mechanism for the cyclodehydration of thiophene precursors.
Step-by-Step Protocol
This protocol is designed as a self-validating system. The visual cues (dissolution followed by precipitation) and analytical checkpoints ensure high-fidelity execution [3].
Preparation & Atmospheric Control:
Equip a thoroughly dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride (CaCl₂) drying tube.
Causality: Exclusion of ambient moisture is mandatory. Water will competitively hydrolyze the acetic anhydride and reverse the final cyclization step, destroying the yield.
Reagent Loading:
Add 10.0 mmol of 2-amino-5-phenylthiophene-3-carboxylic acid to the flask.
Add 15.0 mL of anhydrous acetic anhydride.
Causality: Acetic anhydride serves a dual purpose here. It acts as the acetylating agent for the primary amine, the dehydrating agent for the cyclization, and the bulk solvent. Using an excess drives the equilibrium entirely toward the closed-ring oxazinone.
Thermal Activation:
Heat the reaction mixture to reflux (approx. 135 °C - 140 °C) using an oil bath. Maintain reflux for 2 to 3 hours.
Causality: The initial N-acetylation occurs rapidly at lower temperatures, but the subsequent intramolecular cyclodehydration (attack of the amide oxygen on the carboxylic acid, or vice versa depending on the exact tautomeric intermediate) requires significant thermal energy to overcome the activation barrier.
In-Process Monitoring:
Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The highly polar starting material (acid) will disappear, replaced by a faster-moving, UV-active spot corresponding to the oxazinone.
Work-up and Isolation:
Remove the flask from the heat and allow it to cool to room temperature.
Pour the mixture slowly over 50 g of crushed ice with vigorous stirring.
Causality: The ice water rapidly hydrolyzes the excess acetic anhydride into water-soluble acetic acid while simultaneously precipitating the highly hydrophobic oxazinone product.
Purification:
Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid, followed by a small volume of cold diethyl ether.
Dry the product in a vacuum desiccator over P₂O₅.
Downstream Application: Synthesis of Thieno[2,3-d]pyrimidines
The primary industrial and academic use of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is as a springboard for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones.
Nucleophilic ring-opening and cyclization pathway to pyrimidinones.
Mechanistic Causality:
When the oxazinone is reacted with a primary amine (e.g., aniline derivatives) in a solvent like glacial acetic acid or ethanol, the amine's lone pair attacks the highly electrophilic C-4 carbonyl. This triggers a ring-opening event, forming an intermediate acetamido-thiophene carboxamide. Under continuous heating, this intermediate undergoes a second, thermodynamically driven cyclodehydration. The nitrogen from the primary amine is incorporated into the newly formed, highly stable pyrimidine ring. This sequence is a textbook example of a thermodynamically controlled cascade reaction, yielding robust, biologically active heterocycles.
References
Synthesis of Tricyclic 1,3-Oxazin-4-ones and Kinetic Analysis of Cholesterol Esterase and Acetylcholinesterase Inhibition
Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one Chemical Substance Information
NextSDS Chemical Database.
URL: [Link]
Thiophene hsd17b13 inhibitors and uses thereof (WO2022020714A1)
Exploratory
Mechanism of Formation for 2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one: A Comprehensive Technical Guide
Executive Summary Thieno[2,3-d][1,3]oxazin-4-ones represent a privileged heterocyclic scaffold with profound applications in medicinal chemistry. They serve as potent alternate substrate inhibitors for enzymes like chole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thieno[2,3-d][1,3]oxazin-4-ones represent a privileged heterocyclic scaffold with profound applications in medicinal chemistry. They serve as potent alternate substrate inhibitors for enzymes like cholesterol esterase (CEase) and act as critical synthetic intermediates for the development of bioactive thieno[2,3-d]pyrimidines. The synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one from 2-amino-5-phenylthiophene-3-carboxylic acid is a classic example of a tandem acylation-activation-cyclization cascade.
This whitepaper dissects the stereoelectronic mechanism behind this transformation, outlines a self-validating experimental protocol, and provides actionable insights for drug development professionals seeking to leverage this scaffold.
Structural Anatomy & Stereoelectronics
The target molecule features a planar, fully conjugated tricyclic-like
π
-system (accounting for the coplanarity of the phenyl ring). Understanding its regional electronics is key to mastering its synthesis:
Thiophene Core: Provides high electron density, dictating the initial nucleophilicity of the C2-amino group in the starting material.
Oxazinone Ring: The 1,3-oxazin-4-one system is highly susceptible to nucleophilic attack at the C4 carbonyl. This property dictates its biological activity (acylation of serine proteases) and its chemical utility (ring-opening by amines) 1.
Phenyl Substituent (C6): Extends the conjugation of the thiophene ring, stabilizing the ground state of both the precursor and the final product while modulating lipophilicity.
Core Mechanism of Formation
The transformation of 2-amino-5-phenylthiophene-3-carboxylic acid into the corresponding oxazinone using acetic anhydride (
Ac2O
) proceeds via a highly ordered, three-stage mechanism driven by thermodynamic sinks (the continuous elimination of acetic acid).
The primary amine at the C2 position of the thiophene is highly nucleophilic due to the electron-rich nature of the heteroaromatic ring. It attacks the electrophilic carbonyl carbon of acetic anhydride. Subsequent collapse of the tetrahedral intermediate expels an acetate leaving group, yielding 2-acetamido-5-phenylthiophene-3-carboxylic acid .
The adjacent C3-carboxylic acid is relatively unreactive toward intramolecular cyclization in its native state. However, in the presence of excess
Ac2O
at elevated temperatures, the carboxylic acid is converted into a highly reactive mixed anhydride. The acetate ion acts as a base to deprotonate the carboxylic acid, which then attacks another molecule of
Ac2O
.
Stage 3: Intramolecular Cyclization and Aromatization
The critical ring-closing step involves the newly formed acetamido group. Amides exhibit tautomerism between their amide and imidic acid forms. The oxygen atom of the imidic acid tautomer (acting as an internal nucleophile) attacks the activated C4-carbonyl of the mixed anhydride. This 6-endo-trig-like cyclization is favored by the strict ortho-relationship of the substituents on the rigid thiophene ring. The collapse of this cyclic tetrahedral intermediate expels a second molecule of acetic acid, yielding the thermodynamically stable, fused 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one .
Figure 1: Stepwise stereoelectronic mechanism for the formation of the thieno[2,3-d][1,3]oxazin-4-one core.
Experimental Protocol & Workflow
To ensure high fidelity and reproducibility, the following self-validating protocol is recommended. The use of excess acetic anhydride serves a dual causality: it acts as the acetylating/activating reagent and as the bulk solvent, driving the equilibrium toward the dehydrated product.
Step-by-Step Methodology
Reagent Preparation: Suspend 1.0 equivalent of 2-amino-5-phenylthiophene-3-carboxylic acid in 10–15 volumes of anhydrous acetic anhydride. Causality: High dilution in the reactive solvent prevents intermolecular dimerization.
Thermal Activation: Heat the reaction mixture to reflux (approx. 130–140 °C) under an inert atmosphere (nitrogen or argon).
Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3) as the eluent. The highly polar starting material (
Rf≈0.1
) will rapidly convert to the N-acetylated intermediate, followed by the appearance of the highly non-polar oxazinone product (
Rf≈0.6
). Terminate heating only upon complete disappearance of the intermediate (typically 2–4 hours).
Concentration: Cool the mixture to room temperature. Remove excess acetic anhydride under reduced pressure (rotary evaporation). Causality: Aqueous workup at this stage risks hydrolytic ring-opening of the moisture-sensitive oxazinone.
Isolation & Purification: Triturate the resulting crude residue with ice-cold ethanol or hexane. The product will precipitate as a crystalline solid. Filter, wash with cold solvent, and dry in vacuo.
Analytical Validation:
IR Spectroscopy: Confirm the disappearance of the broad -OH / -NH stretches (3200-3400
cm−1
) and the appearance of a sharp, high-frequency oxazinone C=O stretch (approx. 1750-1770
cm−1
).
1H NMR: Verify the presence of the newly formed C2-methyl singlet (approx.
δ
2.4 ppm) and the absence of exchangeable -NH and -COOH protons.
Figure 2: Self-validating experimental workflow for the synthesis and isolation of the oxazinone.
Quantitative Data & Optimization
The following table summarizes the optimized thermodynamic and stoichiometric parameters for maximizing yield and purity.
Parameter
Standard Condition
Optimized Condition
Rationale / Mechanistic Impact
Equivalents of
Ac2O
5.0 eq
>10.0 eq (Solvent)
Excess drives mixed anhydride formation and prevents intermolecular side reactions.
Temperature
80 °C
130–140 °C (Reflux)
High thermal energy is strictly required to overcome the activation barrier of the cyclization step.
Reaction Time
12 hours
2–4 hours
Prolonged heating leads to decomposition; reflux optimizes the kinetic rate to outpace degradation.
Yield
60–70%
85–92%
Optimized precipitation with cold ethanol minimizes product loss compared to standard aqueous workups.
Significance in Drug Development
The 4H-thieno[2,3-d][1,3]oxazin-4-one core is not merely an end-product but a highly versatile synthetic hub for drug discovery:
Direct Enzyme Inhibition: As demonstrated in kinetic analyses, the oxazinone ring acts as an alternate substrate inhibitor for enzymes like cholesterol esterase. The nucleophilic serine residue in the enzyme's active site attacks the C4 carbonyl, leading to an acylation-deacylation mechanism that temporarily inactivates the target 1.
Precursor to Pyrimidines: In medicinal chemistry, oxazinones are routinely subjected to aminolysis (reaction with primary amines, formamide, or hydrazines) to yield thieno[2,3-d]pyrimidin-4(3H)-ones 2. This ring-opening/ring-closing sequence is a cornerstone in synthesizing vast libraries of kinase inhibitors and anti-proliferative agents 3.
References
Synthesis of Tricyclic 1,3-Oxazin-4-ones and Kinetic Analysis of Cholesterol Esterase and Acetylcholinesterase Inhibition. Journal of Medicinal Chemistry - ACS Publications. 1
Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. 2
One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction. R Discovery. 3
Pharmacological Potential of Thieno[2,3-d][1,3]oxazin-4-one Derivatives: A Comprehensive Technical Guide
Executive Summary Thieno[2,3-d][1,3]oxazin-4-one derivatives represent a highly versatile and pharmacologically rich class of fused heterocyclic compounds. Historically viewed primarily as reactive intermediates for the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thieno[2,3-d][1,3]oxazin-4-one derivatives represent a highly versatile and pharmacologically rich class of fused heterocyclic compounds. Historically viewed primarily as reactive intermediates for the synthesis of thieno[2,3-d]pyrimidines, recent drug discovery campaigns have illuminated the intrinsic bioactivity of the thieno-oxazinone scaffold itself. The unique electronic distribution across the fused thiophene and 1,3-oxazin-4-one rings creates a highly specific electrophilic center at the C-4 carbonyl. This structural feature enables these molecules to act as potent alternate substrate inhibitors for serine hydrolases, allosteric modulators for viral polymerases, and inverse agonists for nuclear receptors.
As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical molecular mechanisms and practical, bench-level execution. This whitepaper dissects the pharmacological targets, details the causality behind their synthetic workflows, and provides self-validating experimental protocols for evaluating their efficacy.
Mechanistic Pharmacology & Target Interactions
The pharmacological utility of thieno[2,3-d][1,3]oxazin-4-ones is driven by their ability to participate in both reversible binding (via hydrophobic and hydrogen-bonding interactions) and covalent modification (via nucleophilic attack on the oxazinone ring).
Thieno[1,3]oxazin-4-ones are potent inhibitors of
α/β
hydrolases, particularly Cholesterol Esterase (CEase). Unlike classical competitive inhibitors, specific derivatives—such as 6,7-dihydro-2-(dimethylamino)-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one—act as alternate substrate inhibitors [1].
Mechanistic Causality: The catalytic serine of CEase attacks the C-4 carbonyl of the oxazinone ring, leading to ring-opening and the formation of a covalent acyl-enzyme intermediate.
Structural Advantage: Resonance stabilization of the negative charge in the thieno-oxazinone system reduces the electrophilicity at the C-4 carbon compared to standard esters. This results in an exceptionally slow hydrolysis rate of the acyl-enzyme intermediate, effectively trapping the enzyme in an inactive state and yielding
Ki
values in the nanomolar range[1].
Fig 2. Alternate substrate inhibition mechanism of CEase by thieno[1,3]oxazin-4-ones.
Antiviral Activity: Disruption of the PA-PB1 Interface
In the context of the Influenza A virus, the RNA-dependent RNA polymerase (RdRP) relies on the critical protein-protein interaction (PPI) between its PA and PB1 subunits. Thieno-oxazinones and their structural analogs (such as cycloheptathiophene-3-carboxamides) have been identified as potent inhibitors of this heterodimerization. By binding to the PAC-PB1N interface, these compounds block the intranuclear translocation of the PA subunit, effectively halting viral replication[2].
Autoimmune Modulation: ROR
γ
t Inverse Agonism
Retinoic acid receptor-related orphan receptor
γ
t (ROR
γ
t) is a master regulator of Th17 cell differentiation, making it a prime target for autoimmune diseases like psoriasis. 4,5,6,7-tetrahydro-benzo[4,5]thieno[2,3-d][1,3]oxazin-4-one derivatives have been successfully utilized as precursors and active scaffolds to develop strong ROR
γ
t-selective inverse agonists, significantly inhibiting the activation of the il17 promoter[3].
Quantitative Data Summary
To facilitate rapid comparison, the table below synthesizes the pharmacological targets, biological effects, and binding affinities of key thieno-oxazinone derivatives and their immediate structural analogs.
The successful evaluation of thieno[2,3-d][1,3]oxazin-4-ones relies on high-purity synthesis and rigorously controlled biochemical assays. Below are the field-proven protocols designed as self-validating systems.
Protocol 1: Synthesis of 2-Substituted Thieno[2,3-d][1,3]oxazin-4-ones
This protocol utilizes a modified Gewald multicomponent reaction followed by a dehydrative cyclization.
Gewald Condensation (Thiophene Core Formation):
Action: In a round-bottom flask, combine 10 mmol of a cyclic ketone (e.g., cyclopentanone), 10 mmol of ethyl cyanoacetate, and 10 mmol of elemental sulfur in 20 mL of absolute ethanol. Add 10 mmol of morpholine dropwise.
Causality: Morpholine acts as a dual-purpose base; it generates the enolate of the cyanoacetate and activates the elemental sulfur, driving the Knoevenagel condensation and subsequent thiophene ring closure.
Validation: Stir at 50°C for 12 hours. The reaction is complete when TLC (Hexane:EtOAc 3:1) shows the disappearance of the ketone and the appearance of a highly UV-active spot (ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate).
Saponification:
Action: Treat the isolated ester with 2 M NaOH in ethanol under reflux for 2 hours, followed by acidification with 1 M HCl to pH 3.
Causality: Converting the ester to a free 2-aminothiophene-3-carboxylic acid is strictly required for the subsequent cyclization, as it prevents unwanted transesterification and ensures the carboxylate acts as the internal nucleophile.
Dehydrative Cyclization (Oxazinone Ring Formation):
Action: Suspend the carboxylic acid (5 mmol) in 15 mL of acetic anhydride and reflux for 3 hours.
Causality: Acetic anhydride serves a dual mechanistic role: it first acetylates the 2-amino group, and then acts as a dehydrating agent, facilitating the intramolecular nucleophilic attack of the carboxylic acid oxygen onto the newly formed amide carbonyl, closing the oxazinone ring.
Validation: Remove excess acetic anhydride under reduced pressure. Recrystallize the crude product from ethanol. Confirm the oxazinone C-4 carbonyl stretch via FTIR (
≈1750
cm
−1
).
Fig 1. Synthetic workflow and downstream pharmacological screening of thieno-oxazinone derivatives.
To validate the alternate substrate mechanism, continuous spectrophotometric monitoring is required to capture the non-linear progress curves indicative of slow tight-binding.
Buffer and Enzyme Preparation:
Action: Prepare a 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1 M NaCl and 0.5% (w/v) sodium cholate. Dissolve human CEase to a final concentration of 5 nM.
Causality: Sodium cholate, a physiological bile salt, is absolutely critical. It induces the necessary conformational shift and aggregation of CEase into its catalytically active polymeric form.
Substrate Preparation:
Action: Prepare a 10 mM stock of p-nitrophenyl butyrate (pNPB) in acetonitrile.
Inhibitor Incubation & Reaction Initiation:
Action: In a 96-well UV-transparent plate, add 190
μ
L of the enzyme mixture. Add 5
μ
L of the thieno-oxazinone inhibitor (dissolved in DMSO, final concentrations ranging from 10 nM to 10
μ
M). Incubate at 37°C for exactly 10 minutes.
Causality: Pre-incubation allows the establishment of the reversible Michaelis complex (
EI
) before the covalent acyl-enzyme intermediate (
AcE
) fully forms.
Kinetic Measurement:
Action: Initiate the reaction by adding 5
μ
L of the pNPB substrate. Immediately monitor the absorbance at 400 nm continuously for 5 minutes using a microplate reader.
Validation: Calculate the initial velocities (
v0
). Plot
1/v0
versus inhibitor concentration (Dixon plot) to determine the
Ki
. A time-dependent decrease in velocity during the assay confirms the slow formation of the covalent acyl-enzyme intermediate.
References
Source: National Institutes of Health (nih.gov)
Source: Journal of Medicinal Chemistry (acs.org)
GSK2981278 is a strong RORγ-selective inverse agonist that inhibits...
Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from...
Discovery and Synthesis of Novel Thieno[2,3-d][1,3]oxazine Heterocycles: A Comprehensive Guide for Drug Development
Executive Summary The relentless demand for novel, targeted therapeutics in oncology and infectious diseases has driven medicinal chemists to explore underexploited heterocyclic scaffolds. Among these, the thieno[2,3-d][...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The relentless demand for novel, targeted therapeutics in oncology and infectious diseases has driven medicinal chemists to explore underexploited heterocyclic scaffolds. Among these, the thieno[2,3-d][1,3]oxazine core—and specifically its 2,4(1H)-dione derivative—has emerged as a highly versatile, privileged building block. Structurally analogous to isatoic anhydride, this scaffold serves as a reactive gateway to synthesize bioisosteres of quinazolines and nucleobases, most notably the thieno[2,3-d]pyrimidin-4(3H)-ones 1.
This technical whitepaper provides an in-depth analysis of the de novo synthesis of thieno[2,3-d][1,3]oxazine heterocycles, the mechanistic causality behind their derivatization, and their translation into potent anti-cancer agents.
Structural Rationale & Bioisosterism
The thieno[2,3-d][1,3]oxazine-2,4(1H)-dione system is characterized by a thiophene ring fused to an oxazine-dione. This fusion creates a highly electrophilic cyclic anhydride. The inherent ring strain and the electron-withdrawing nature of the dione render the C4 carbonyl highly susceptible to nucleophilic attack by primary amines.
In drug discovery, this scaffold is rarely the final active pharmaceutical ingredient (API). Instead, it is a critical intermediate. By leveraging its reactivity, researchers can rapidly generate libraries of thieno[2,3-d]pyrimidines. These resulting compounds act as bioisosteres of native purines and quinazolines, allowing them to competitively bind to the ATP-binding pockets of critical kinases (e.g., EGFR, PI3K, and mTOR) 2.
De Novo Synthesis of the Core Scaffold
The synthesis of the thieno[2,3-d][1,3]oxazine core relies on a bottom-up approach, beginning with the construction of a functionalized thiophene via the Gewald multicomponent reaction, followed by intramolecular cyclization.
Fig 1. Stepwise synthesis of thieno[2,3-d][1,3]oxazine and conversion to thienopyrimidines.
Protocol 1: Synthesis of 2H-Thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
Causality & Design: The use of triphosgene over phosgene gas provides a self-validating safety mechanism; as a solid, it allows for exact stoichiometric control, preventing over-carbonylation while driving the thermodynamic formation of the cyclic anhydride.
Step-by-Step Methodology:
Gewald Condensation: Suspend the starting ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (S8, 1.0 eq) in ethanol. Add morpholine (0.5 eq) dropwise. Rationale: Morpholine acts as a basic catalyst to initiate the Knoevenagel condensation, followed by sulfurization and ring closure to yield the 2-aminothiophene-3-carboxylate.
Saponification: Isolate the thiophene intermediate and reflux in 10% NaOH/EtOH for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the 2-aminothiophene-3-carboxylic acid. Rationale: The free carboxylic acid is strictly required for the subsequent cyclization step.
Cyclization: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF under an inert N2 atmosphere. Add triethylamine (2.5 eq). Cool to 0°C and add triphosgene (0.4 eq) dissolved in THF dropwise.
Workup: Stir at room temperature for 2 hours. Quench the reaction strictly with saturated aqueous NH4Cl. Rationale: NH4Cl provides mild acidity to neutralize the excess triethylamine without protonating the newly formed oxazine ring, preventing hydrolytic ring-opening. Extract with ethyl acetate, dry over Na2SO4, and concentrate.
Validation: Confirm product formation via TLC (Rf ~0.4 in 1:1 Hexane:EtOAc). 1H-NMR should show the disappearance of the broad carboxylic acid OH peak (~12 ppm) and the amine NH2 protons, confirming complete cyclization.
One-Pot Derivatization into Thienopyrimidines
To exploit the thieno[2,3-d][1,3]oxazine core for drug discovery, it is subjected to a highly efficient one-pot, three-component reaction. This circumvents tedious chromatographical purification of intermediates 3.
Protocol 2: Three-Component Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones
Causality & Design: The reaction relies on a sequential cascade. First, the primary amine attacks the oxazine C4 carbonyl, displacing the carboxylate and opening the ring to form a thiophene-amide. Second, the free primary amine on the thiophene condenses with the aromatic aldehyde to form a Schiff base. Finally, the addition of a strong base (KOH) deprotonates the amide nitrogen, driving an intramolecular nucleophilic attack on the imine carbon, followed by spontaneous oxidation to the aromatic pyrimidin-4-one.
Step-by-Step Methodology:
Ring Opening & Condensation: Suspend 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione (1.0 eq) in absolute ethanol. Add the desired aromatic aldehyde (1.2 eq) and primary amine (e.g., benzylamine, 1.2 eq).
Intermediate Formation: Heat the mixture to reflux for 10–14 hours. Validation: Monitor via TLC until the oxazine starting material is completely consumed, indicating full conversion to the Schiff base intermediate.
Base-Promoted Cyclization: Add solid potassium hydroxide (KOH, 2.0 eq) directly to the refluxing mixture. Continue heating for an additional 6–10 hours. Rationale: KOH lowers the activation energy for the intramolecular ring closure.
Isolation: Cool the mixture to 0°C. The target 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one will precipitate. Filter, wash with cold ethanol, and recrystallize.
Validation: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass [M+H]+, and 13C-NMR must show the characteristic pyrimidinone carbonyl peak at ~158-160 ppm.
Derivatives synthesized from the thieno[2,3-d][1,3]oxazine core exhibit profound anti-proliferative effects, particularly against non-small cell lung cancer (A549), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines 1.
Quantitative Efficacy Data
The table below summarizes the in vitro cytotoxicity (IC50) of representative compounds synthesized via the protocols above. Data indicates that halogenated and hydroxylated aromatic substitutions significantly enhance binding affinity.
Compound ID
R1 (Aldehyde Source)
R2 (Amine Source)
A549 IC50 (µM)
MCF-7 IC50 (µM)
PC-3 IC50 (µM)
Cmpd 15
4-Fluoro-phenyl
Benzyl
0.94
2.15
>50.0
Cmpd 19
3-Hydroxy-phenyl
Benzyl
1.20
1.85
4.50
Cmpd 22
4-Chloro-phenyl
4-Hydroxy-benzyl
3.45
5.10
>50.0
Control
Crizotinib
N/A
0.85
1.10
2.30
Mechanism of Action
The anti-cancer activity of these derivatives is primarily driven by the competitive inhibition of hyperactive kinases (like EGFR) and the subsequent induction of the intrinsic apoptotic pathway. By suppressing anti-apoptotic proteins (Bcl-2) and upregulating pro-apoptotic proteins (Bax), these compounds trigger the caspase cascade 1.
Fig 2. Molecular mechanism of apoptosis induction by thieno[2,3-d]pyrimidine derivatives.
Conclusion
The thieno[2,3-d][1,3]oxazine heterocycle is far more than a structural curiosity; it is a highly programmable synthetic engine. By mastering the causality of its ring-opening and closing dynamics, medicinal chemists can bypass multi-step chromatographic bottlenecks, rapidly generating vast libraries of thienopyrimidine bioisosteres. With sub-micromolar IC50 values against aggressive lung and breast cancer lines, this scaffold remains a cornerstone in the ongoing discovery of next-generation targeted therapeutics.
References
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)
A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines
Source: Researcher.life / SynOpen
Recent Developments Regarding the Use of Thieno[2,3-d]pyrimidin-4-one Derivatives in Medicinal Chemistry, with a Focus on Their Synthesis and Anticancer Properties
Source: ResearchG
An In-depth Technical Guide to the Electronic and Steric Effects in 2-methyl-6-phenyl-4H-thieno[2,3-d]oxazin-4-one
An In-depth Technical Guide to the Electronic and Steric Effects in 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one For Researchers, Scientists, and Drug Development Professionals Abstract The thieno[2,3-d][1][2]oxa...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Electronic and Steric Effects in 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d][1][2]oxazin-4-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including roles as enzyme inhibitors and anticancer agents. This guide provides a detailed examination of a specific derivative, 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one, with a focus on the interplay of electronic and steric effects imparted by its substituents. As a Senior Application Scientist, this document synthesizes foundational principles with field-proven insights to offer a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this heterocyclic core. We will explore the synthetic rationale, delve into the nuanced electronic and steric landscape of the molecule, and provide detailed protocols for its characterization and computational analysis.
Introduction and Significance
The fusion of a thiophene ring with a 1,3-oxazin-4-one core creates a unique heterocyclic system with a rich electronic profile and a defined three-dimensional structure. The thieno[2,3-d]pyrimidine and its bioisostere, the thieno[2,3-d][1][2]oxazin-4-one, are known to interact with a variety of biological targets. The substituents at the 2- and 6-positions play a crucial role in modulating the physicochemical properties and, consequently, the pharmacological activity of these compounds. In the case of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one, the methyl and phenyl groups are strategically positioned to influence the molecule's reactivity, conformation, and potential for intermolecular interactions. Understanding these influences is paramount for rational drug design and the optimization of lead compounds.
Synthesis and Structural Elucidation
The synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one is typically achieved through a cyclocondensation reaction. The following protocol is a robust and widely applicable method.
Synthetic Workflow
The synthesis begins with the preparation of the key intermediate, 2-amino-5-phenylthiophene-3-carboxylic acid, which is then cyclized to form the target oxazinone.
Caption: Synthetic pathway for the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-phenylthiophene-3-carboxylic acid
To a mixture of benzaldehyde, ethyl cyanoacetate, and elemental sulfur in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This is a classic Gewald reaction.
The resulting 2-amino-5-phenylthiophene-3-carbonitrile is then isolated.
Hydrolyze the nitrile group to a carboxylic acid by heating with a strong base (e.g., aqueous NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the 2-amino-5-phenylthiophene-3-carboxylic acid.
Step 2: Synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one
Suspend the 2-amino-5-phenylthiophene-3-carboxylic acid (1 equivalent) in an excess of acetic anhydride.
Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid, to the suspension.
Heat the reaction mixture at reflux for 1-2 hours. The reaction should be monitored by TLC.
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one.
Structural Characterization
The structure of the synthesized compound should be confirmed using standard spectroscopic methods.
Technique
Expected Observations
¹H NMR
Aromatic protons of the phenyl group (multiplet, ~7.2-7.6 ppm), a singlet for the thiophene proton (~7.0-7.2 ppm), and a singlet for the methyl group (~2.4 ppm). The exact chemical shifts can vary depending on the solvent.
¹³C NMR
Carbonyl carbon of the oxazinone ring (~160-165 ppm), carbons of the phenyl and thiophene rings (in the aromatic region, ~110-150 ppm), and the methyl carbon (~20-25 ppm).
FTIR (cm⁻¹)
A strong absorption band for the C=O stretch of the lactone (~1750-1770 cm⁻¹), C=N stretching (~1620-1640 cm⁻¹), and characteristic bands for the aromatic C-H and C=C stretching.
Mass Spec.
The molecular ion peak corresponding to the exact mass of the compound.
Analysis of Electronic Effects
The electronic nature of the 2-methyl and 6-phenyl substituents significantly influences the reactivity and properties of the thieno[2,3-d][1][2]oxazin-4-one core.
The 2-Methyl Group: An Electron-Donating Influence
The methyl group at the 2-position is a weak electron-donating group. Its electronic influence is primarily exerted through two mechanisms:
Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbon of the oxazinone ring, pushes electron density into the ring system.
Hyperconjugation: Overlap of the C-H σ-bonds of the methyl group with the adjacent π-system can also contribute to electron donation.
This electron donation has several consequences:
Increased Nucleophilicity: The overall electron density of the heterocyclic system is slightly increased, which can affect its interaction with electrophiles.
Modulation of Reactivity: The electron-donating nature of the methyl group can influence the electrophilicity of the carbonyl carbon at the 4-position, potentially making it slightly less susceptible to nucleophilic attack compared to an unsubstituted analogue.
The 6-Phenyl Group: A Conjugating Substituent
The phenyl group at the 6-position is conjugated with the thiophene ring. Its electronic effect is more complex and can be both electron-donating and electron-withdrawing, depending on the context.
Resonance Effect (π-conjugation): The π-system of the phenyl ring extends the conjugation of the thieno[2,3-d][1][2]oxazin-4-one core. This extended conjugation is crucial for stabilizing the molecule and influences its electronic absorption properties (UV-Vis spectrum).
Inductive Effect (-I): The sp²-hybridized carbons of the phenyl ring are more electronegative than the sp²-carbon of the thiophene ring to which it is attached, leading to a weak electron-withdrawing inductive effect.
The net electronic effect of the phenyl group will be a balance of these opposing influences. In general, the resonance effect tends to dominate, leading to an overall delocalization of electron density across the entire system.
Computational Analysis of Electronic Distribution
To visualize and quantify these electronic effects, Density Functional Theory (DFT) calculations are an invaluable tool.
Caption: Workflow for computational electronic analysis.
Protocol for DFT Analysis:
Geometry Optimization: Perform a geometry optimization of the 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one molecule using a suitable level of theory, such as B3LYP with the 6-31G* basis set.[1]
Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the electron-rich and electron-poor regions of the molecule. This will highlight the nucleophilic (negative potential, typically around the carbonyl oxygen and nitrogen) and electrophilic (positive potential) sites.
Frontier Molecular Orbital (FMO) Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO distribution indicates the regions most likely to act as an electron donor in a reaction, while the LUMO distribution shows the regions most susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to study charge distribution and hyperconjugative interactions, providing a quantitative measure of the electron-donating and -withdrawing effects of the substituents.
Analysis of Steric Effects
The three-dimensional arrangement of the substituents has a profound impact on the molecule's ability to interact with other molecules, such as enzyme active sites or other reactants.
The 2-Methyl Group: Minimal Steric Hindrance
The methyl group is relatively small and is not expected to impose significant steric hindrance. It has free rotation around the C-C single bond, allowing it to adopt a conformation that minimizes steric clashes. Its presence is unlikely to significantly restrict access to the adjacent atoms in the oxazinone ring.
The 6-Phenyl Group: A Conformationally Significant Substituent
The phenyl group at the 6-position is the most sterically demanding feature of the molecule. Its orientation relative to the planar thieno[2,3-d][1][2]oxazin-4-one core is critical.
Dihedral Angle: The phenyl ring is not expected to be perfectly coplanar with the thiophene ring due to steric hindrance between the ortho-hydrogens of the phenyl group and the hydrogen at the 5-position of the thiophene ring. X-ray crystallographic studies of similar 6-phenyl substituted thieno-fused heterocycles show a dihedral angle between the phenyl and thiophene rings.[2][3] This twist from planarity is a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion (favoring a twisted conformation).
Impact on Intermolecular Interactions: The orientation of the phenyl group defines a specific three-dimensional shape for the molecule, which is crucial for its binding to biological targets. It can participate in π-π stacking or hydrophobic interactions within a receptor pocket. The steric bulk of the phenyl group can also shield parts of the heterocyclic core from solvent exposure or from the approach of other molecules.
X-ray Crystallography: The Gold Standard for Steric Analysis
Single-crystal X-ray diffraction provides the most definitive information about the steric properties of a molecule in the solid state.
Generalized Protocol for X-ray Crystallography:
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, bond angles, and dihedral angles.
From the crystal structure, one can precisely determine the dihedral angle between the phenyl ring and the thieno[2,3-d][1][2]oxazin-4-one core, providing a quantitative measure of the steric influence of the phenyl group on the overall molecular conformation.
Conclusion: The Synergy of Electronic and Steric Effects
The electronic and steric properties of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one are intricately linked and collectively define its chemical personality. The electron-donating methyl group subtly modulates the reactivity of the oxazinone ring, while the conjugating and sterically demanding phenyl group dictates the overall shape and electronic delocalization of the molecule.
For drug development professionals, a thorough understanding of these effects is essential for:
Rational Design of Analogues: Modifying the substituents at the 2- and 6-positions to fine-tune electronic and steric properties for improved potency, selectivity, and pharmacokinetic profiles.
Predicting Reactivity: Understanding how the molecule will behave in different chemical environments.
Interpreting Structure-Activity Relationships (SAR): Correlating changes in molecular structure with changes in biological activity, attributing these changes to specific electronic or steric effects.
This guide provides a framework for the systematic investigation of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one, combining synthetic protocols, characterization techniques, and computational analysis to build a comprehensive understanding of this important heterocyclic scaffold.
References
H. I. Abd-Elhady, H. S. H. Younes, and M. A. Metwally, "Theoretical Treatment of Electronic Distribution of Phynelene and Thiophene Systems," Advances in Physics Theories and Applications, vol. 77, 2019. [Link]
B. V. S. Kumar, K. S. Kumar, and P. V. G. Reddy, "Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity," Journal of Chemical and Pharmaceutical Research, vol. 11, no. 3, pp. 1-12, 2019. [Link]
U. M. Sumaya et al., "Crystal structure determination, Hirshfeld surface analysis and energy frameworks of 6-phenylsulfonyl-6H-thieno[3,2-c]carbazole," Acta Crystallographica Section E: Crystallographic Communications, vol. 77, no. 1, pp. 104-108, 2021. [Link]
A. M. Shawky, "Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations," Molecules, vol. 28, no. 5, p. 2146, 2023. [Link]
T. Hoskovcova et al., "Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid," Acta Crystallographica Section E: Crystallographic Communications, vol. 81, no. 11, pp. 1000-1004, 2025. [Link]
M. Gütschow and U. Neumann, "Novel thieno[2,3-d][1][2]oxazin-4-ones as inhibitors of human leukocyte elastase," Journal of Medicinal Chemistry, vol. 41, no. 10, pp. 1729-1740, 1998. [Link]
A. M. M. Gomaa, "Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds," International Journal of Pharmaceutical Sciences and Research, vol. 5, no. 10, pp. 4276-4284, 2014. [Link]
Application Note: Microwave-Assisted Synthesis of 2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Scientific Rationale & Mechanistic Insights Thieno[2,3-d][1,3]oxazin-4-ones represent a highly versatile class of heterocyclic pharmacophores. They are recognized as potent alternate substrate inhibitors of serine hydrol...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Mechanistic Insights
Thieno[2,3-d][1,3]oxazin-4-ones represent a highly versatile class of heterocyclic pharmacophores. They are recognized as potent alternate substrate inhibitors of serine hydrolases, such as cholesterol esterase (CEase), and serve as critical synthetic intermediates for generating thieno[2,3-d]pyrimidin-4-ones, which exhibit broad-spectrum antiviral and anticancer properties [1].
The synthesis of1 traditionally relies on the cyclocondensation of 2-amino-5-phenylthiophene-3-carboxylic acid with acetic anhydride under prolonged reflux conditions [2]. However, conventional conductive heating presents significant drawbacks: the prolonged thermal stress often leads to the degradation of the electron-rich thiophene core, resulting in tar formation, complicated downstream purification, and diminished yields.
Causality of Experimental Choices:
To overcome these limitations, Microwave-Assisted Organic Synthesis (MAOS) is employed. By utilizing dielectric heating, the polar functional groups in the starting materials rapidly align with the oscillating electromagnetic field, generating localized superheating. This targeted energy transfer drastically lowers the activation energy required for the two-step cascade reaction, reducing a multi-hour reflux into a 10-minute protocol. Furthermore, acetic anhydride is deliberately chosen to serve a dual purpose: it acts as the initial N-acylating agent and subsequently functions as a dehydrating sink to drive the intramolecular cyclization forward [3].
Reaction Workflow & Mechanistic Pathway
The reaction proceeds via a two-step cascade. First, the primary amine of the thiophene substrate undergoes N-acylation by acetic anhydride to form a 2-acetamido intermediate. Second, the elevated microwave temperature drives the intramolecular nucleophilic attack of the newly formed amide oxygen onto the carboxylic acid carbonyl. The subsequent elimination of water yields the fused 1,3-oxazin-4-one ring.
Workflow for microwave-assisted synthesis of thieno[2,3-d][1,3]oxazin-4-one.
Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system, integrating In-Process Controls (IPC) to ensure reproducibility and high fidelity in drug development workflows.
Dedicated Microwave Synthesis Reactor (e.g., CEM Discover or Anton Paar Monowave)
10 mL microwave-safe heavy-walled glass vial with Teflon-lined crimp cap
Step-by-Step Methodology:
Reaction Assembly: In the 10 mL microwave-safe glass vial equipped with a magnetic stir bar, suspend 2-amino-5-phenylthiophene-3-carboxylic acid (219 mg, 1.0 mmol) in 5.0 mL of acetic anhydride.
Atmospheric Control: Seal the vial with the Teflon-lined crimp cap. Purge the headspace with dry nitrogen gas for 60 seconds. Causality: Purging displaces oxygen, preventing the oxidative degradation of the electron-rich thiophene ring at elevated microwave temperatures.
Microwave Irradiation: Insert the sealed vial into the microwave reactor cavity. Apply the following parameters:
Target Temperature: 130 °C
Power: 150 W (Dynamic modulation to maintain temperature)
Ramp Time: 2 minutes
Hold Time: 10 minutes
Cooling: Active air jet cooling to 40 °C immediately post-reaction.
In-Process Control (IPC) & Validation: Extract a 10 µL aliquot of the cooled mixture, dilute it in 1.0 mL of LC-MS grade acetonitrile, and analyze via reverse-phase LC-MS (ESI+).
Self-Validating Endpoint: The reaction is deemed complete upon the total disappearance of the starting material signal (
m/z
220 [M+H]⁺) and the dominant appearance of the target product mass (
m/z
244 [M+H]⁺).
Workup & Isolation:
Pour the crude reaction mixture into a beaker containing 25 mL of ice-cold distilled water.
Stir vigorously for 30 minutes. Causality: This step exothermically hydrolyzes the excess acetic anhydride into water-soluble acetic acid, forcing the hydrophobic target compound to crash out of solution.
Collect the resulting precipitate via vacuum filtration.
Wash the crude solid with cold water (3 x 10 mL) followed by cold ethanol (5 mL) to remove residual acetic acid.
Recrystallize from an ethanol/chloroform mixture (1:1 v/v) to yield pure 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one as a crystalline solid.
Quantitative Data Presentation
The transition from conventional conductive heating to dielectric microwave irradiation yields significant improvements in both efficiency and product purity. The comparative metrics are summarized below:
Parameter
Conventional Reflux
Microwave Irradiation
Heating Source
Oil Bath (Conductive)
Dielectric Microwave (150 W)
Temperature
140 °C (Reflux)
130 °C (Sealed Vessel)
Reaction Time
4 - 6 Hours
10 Minutes
Yield (%)
55 - 65%
> 85%
Purity (LC-MS)
~80% (Significant tar byproducts)
> 95% (Clean chromatographic profile)
Workup Complexity
High (Requires column chromatography)
Low (Direct precipitation & filtration)
References
Synthesis of Tricyclic 1,3-Oxazin-4-ones and Kinetic Analysis of Cholesterol Esterase and Acetylcholinesterase Inhibition
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one — Chemical Substance Information
NextSDS Substance Database
URL:[Link]
Medicinal Properties of Organometallic Compounds (Synthesis of thieno[2,3-d][1,3]oxazin-4-ones)
Topics in Organometallic Chemistry
URL:[Link]
Application Notes and Protocols: Ring-Opening Reactions of 2-Methyl-6-phenyl-4H-thieno[2,3-d]oxazin-4-one with Amines
Application Notes and Protocols: Ring-Opening Reactions of 2-Methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one with Amines Introduction: The Versatile Thieno[2,3-d][1][2]oxazin-4-one Scaffold The thieno[2,3-d]pyrimidine...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes and Protocols: Ring-Opening Reactions of 2-Methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one with Amines
Introduction: The Versatile Thieno[2,3-d][1][2]oxazin-4-one Scaffold
The thieno[2,3-d]pyrimidine core is a prominent scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. A key synthetic precursor to this important class of molecules is the 2,6-disubstituted-4H-thieno[2,3-d][1]oxazin-4-one system. This bicyclic heterocycle serves as a valuable intermediate, primarily due to its susceptibility to nucleophilic attack, which allows for the facile introduction of diverse functionalities.
Specifically, the 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one moiety is an excellent electrophile. The oxazinone ring is activated towards nucleophilic attack at the C4 carbonyl carbon. This reactivity allows for a straightforward ring-opening reaction upon treatment with various amines. This process, known as aminolysis, cleaves the ester-like bond within the oxazinone ring to generate 2-acetylamino-5-phenylthiophene-3-carboxamides. These resulting amides are not only stable products in their own right but also serve as versatile intermediates for further synthetic transformations, including the synthesis of novel thieno[2,3-d]pyrimidine derivatives.
These application notes provide a detailed overview of the mechanistic principles and practical protocols for the ring-opening reactions of 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one with a range of primary and secondary amines.
Reaction Mechanism and Rationale
The fundamental reaction involves the nucleophilic acyl substitution at the C4-carbonyl of the thieno[2,3-d][1]oxazin-4-one ring. The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon. This is followed by the opening of the oxazinone ring to form a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer leads to the formation of the stable 2-acetylamino-5-phenylthiophene-3-carboxamide product.
The general mechanism can be visualized as follows:
Caption: Generalized mechanism of amine-mediated ring-opening.
The nature of the amine nucleophile (primary, secondary, aliphatic, or aromatic) influences the reaction rate and, in some cases, the final product. Strongly basic aliphatic amines generally react more readily than less nucleophilic aromatic amines. With certain amine structures and under specific conditions (e.g., high temperatures, acid catalysis), the initially formed amide can undergo a subsequent intramolecular cyclization to yield a 3-substituted-thieno[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocols
The following protocols are provided as a guide for performing the ring-opening reactions of 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one with various classes of amines.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol describes the synthesis of N-benzyl-2-acetylamino-5-phenylthiophene-3-carboxamide.
Ethanol (or a suitable polar aprotic solvent like THF or Dioxane)
Standard laboratory glassware and magnetic stirrer
Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254)
Column chromatography setup (Silica gel)
Procedure:
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one (1.0 eq) in ethanol (10-15 mL per mmol of substrate).
Add benzylamine (1.1-1.2 eq) to the solution at room temperature.
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
Upon completion of the reaction (typically 2-4 hours, as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Combine the fractions containing the pure product and evaporate the solvent to yield N-benzyl-2-acetylamino-5-phenylthiophene-3-carboxamide as a solid.
Characterize the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol 2: Reaction with a Primary Aromatic Amine (e.g., Aniline)
This protocol details the synthesis of N-phenyl-2-acetylamino-5-phenylthiophene-3-carboxamide. Aromatic amines are generally less nucleophilic than aliphatic amines, so slightly more forcing conditions may be required.
Glacial acetic acid (as solvent and catalyst) or a high-boiling solvent like DMF or DMSO
Standard laboratory glassware and magnetic stirrer
TLC apparatus
Crystallization glassware
Procedure:
In a round-bottom flask, combine 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one (1.0 eq) and aniline (1.1-1.5 eq) in glacial acetic acid (5-10 mL per mmol of substrate).
Heat the mixture to reflux (approximately 118 °C for acetic acid) for 4-8 hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water with stirring.
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove acetic acid.
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Dry the purified N-phenyl-2-acetylamino-5-phenylthiophene-3-carboxamide and characterize it by standard analytical techniques.
Protocol 3: Reaction with a Secondary Amine (e.g., Piperidine)
This protocol outlines the synthesis of (2-acetylamino-5-phenylthiophen-3-yl)(piperidin-1-yl)methanone. Secondary amines readily participate in the ring-opening reaction.
Standard laboratory glassware and magnetic stirrer
TLC apparatus
Column chromatography setup
Procedure:
Dissolve 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one (1.0 eq) in ethanol or THF in a round-bottom flask.
Add piperidine (1.2-1.5 eq) to the solution at room temperature. An exotherm may be observed.
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours. Monitor the reaction by TLC.
Once the starting material is consumed, remove the solvent in vacuo.
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Isolate the pure product, (2-acetylamino-5-phenylthiophen-3-yl)(piperidin-1-yl)methanone, and characterize it.
Data Presentation: Expected Product Characteristics
The successful synthesis of the 2-acetylamino-5-phenylthiophene-3-carboxamide derivatives can be confirmed by various spectroscopic methods. The following table summarizes the expected key characteristics.
The choice of reaction conditions depends on the nucleophilicity of the amine and the desired outcome. The following diagram illustrates a typical workflow for these reactions.
Caption: Decision workflow for amine ring-opening reactions.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of each reaction should be monitored by TLC to ensure the complete consumption of the starting thieno[2,3-d][1]oxazin-4-one. The identity and purity of the final products must be rigorously confirmed by a combination of spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and mass spectrometry. Comparison of the obtained data with the expected values provided in the "Data Presentation" section will serve as a primary validation of the experimental outcome. For novel compounds, elemental analysis should be performed to further confirm the empirical formula.
Conclusion
The ring-opening of 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one with amines is a robust and versatile method for the synthesis of a diverse library of 2-acetylamino-5-phenylthiophene-3-carboxamides. These products are valuable for biological screening and as building blocks for more complex heterocyclic systems. The choice of amine and reaction conditions allows for fine-tuning of the synthetic strategy, making this a valuable transformation in the toolkit of medicinal and synthetic chemists.
References
Reddy, T. S., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]
The Thieno[2,3-d]oxazin-4-one Scaffold: A Versatile Platform for Drug Discovery
The Thieno[2,3-d][1][2]oxazin-4-one Scaffold: A Versatile Platform for Drug Discovery Introduction: Unveiling the Potential of a Privileged Heterocycle In the landscape of medicinal chemistry, the identification of "priv...
Author: BenchChem Technical Support Team. Date: March 2026
The Thieno[2,3-d][1][2]oxazin-4-one Scaffold: A Versatile Platform for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The thieno[2,3-d][1][2]oxazin-4-one core represents one such scaffold, demonstrating significant utility not only as a bioactive entity in its own right but also as a versatile synthetic intermediate for a broader class of pharmacologically active compounds. This guide provides an in-depth exploration of the practical applications of thieno[2,3-d][1][2]oxazin-4-ones, with a primary focus on their role as serine protease inhibitors and as precursors to potent anticancer agents. We will delve into the underlying chemistry, mechanisms of action, and provide detailed protocols for their synthesis and biological evaluation, empowering researchers to harness the full potential of this remarkable heterocyclic system.
Part 1: Thieno[2,3-d][1][2]oxazin-4-ones as Direct-Acting Therapeutics: Inhibition of Human Leukocyte Elastase
A significant body of research has highlighted the potential of thieno[2,3-d][1][2]oxazin-4-ones as potent and selective inhibitors of human leukocyte elastase (HLE), a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[3][4] The thiophene ring in this scaffold serves as a bioisosteric replacement for the benzene ring found in earlier benzoxazinone-based inhibitors, offering improved hydrolytic stability while maintaining potent inhibitory activity.[3][5]
Mechanism of Action: Acyl-Enzyme Formation
The inhibitory activity of thieno[2,3-d][1][2]oxazin-4-ones against HLE proceeds via a mechanism involving the formation of a stable acyl-enzyme intermediate.[3][6] The active site serine residue of HLE attacks the electrophilic C-4 carbonyl carbon of the oxazinone ring, leading to the opening of the heterocyclic ring and the formation of a covalent bond between the enzyme and the inhibitor. This process effectively sequesters the enzyme, preventing it from binding to and cleaving its natural substrates. The stability of this acyl-enzyme intermediate is a critical determinant of the inhibitor's potency.[6]
Caption: Mechanism of HLE inhibition by thieno[2,3-d][1][2]oxazin-4-ones.
Structure-Activity Relationships (SAR)
The potency of thieno[2,3-d][1][2]oxazin-4-one-based HLE inhibitors is significantly influenced by the nature of the substituent at the C-2 position of the oxazinone ring.
Table 1: Structure-Activity Relationship of C-2 Substituted Thieno[2,3-d][1][2]oxazin-4-ones as HLE Inhibitors.
The data suggests that small, electron-donating groups at the C-2 position are favorable for potent HLE inhibition. The enhanced stability of the acyl-enzyme intermediate observed with the 2-diethylamino substituent highlights a key area for further optimization.[1][6]
Experimental Protocol: Synthesis and Evaluation of HLE Inhibitors
This protocol outlines a general synthetic route starting from a 2-aminothiophene-3-carboxylate, a common starting material often prepared via the Gewald reaction.[8]
Step 1: Synthesis of the 2-aminothiophene-3-carboxylate (Starting Material)
This step is typically achieved through the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base.
Step 2: Cyclization to the Thieno[2,3-d][1][2]oxazin-4-one Core
A variety of methods can be employed for the cyclization step. One common approach involves the reaction of the 2-aminothiophene-3-carboxylic acid (obtained by hydrolysis of the ester) with an appropriate reagent to introduce the C-2 substituent and effect ring closure. For example, reaction with phosgene or a phosgene equivalent followed by an alcohol or amine can introduce alkoxy or amino substituents, respectively.
A Representative Synthetic Pathway:
Caption: General synthetic route to 2-substituted thieno[2,3-d][1][2]oxazin-4-ones.
This protocol describes a general method for determining the inhibitory potency (Ki) of test compounds against HLE using a chromogenic or fluorogenic substrate.
Materials:
Human Leukocyte Elastase (HLE)
Chromogenic or fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)
Test compounds dissolved in DMSO
96-well microplate
Microplate reader
Procedure:
Prepare Reagents:
Dilute HLE to the desired working concentration in assay buffer.
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO) and dilute to the working concentration in assay buffer.
Prepare serial dilutions of the test compounds in DMSO.
Assay Setup:
In a 96-well plate, add a small volume of each test compound dilution. Include a vehicle control (DMSO only).
Add the HLE solution to all wells except for the blank (substrate only) wells.
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
Initiate Reaction and Measure Activity:
Initiate the enzymatic reaction by adding the substrate solution to all wells.
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
Data Analysis:
Determine the initial reaction velocities (vo) from the linear portion of the progress curves.
Plot the reaction velocities against the inhibitor concentrations.
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation or by performing a full kinetic analysis (e.g., Dixon or Lineweaver-Burk plots) with varying substrate and inhibitor concentrations.[9]
Part 2: Thieno[2,3-d][1][2]oxazin-4-ones as Synthetic Intermediates for Anticancer Agents
While possessing intrinsic biological activity, thieno[2,3-d][1][2]oxazin-4-ones are arguably more prominent in drug discovery as versatile intermediates for the synthesis of thieno[2,3-d]pyrimidin-4-ones. This latter class of compounds has demonstrated a broad spectrum of anticancer activities, targeting various hallmarks of cancer.[10][11]
From Oxazinone to Pyrimidinone: A Gateway to Diverse Bioactivity
The conversion of a thieno[2,3-d][1][2]oxazin-4-one to a thieno[2,3-d]pyrimidin-4-one is typically achieved by reaction with a primary amine. This reaction opens the oxazinone ring and is followed by an intramolecular cyclization to form the more stable pyrimidinone ring system. This synthetic strategy allows for the introduction of a wide range of substituents at the N-3 position and, in some multi-component reactions, also at the C-2 position of the pyrimidinone core, providing a powerful tool for generating chemical diversity.[12][13]
Caption: Conversion of thieno[2,3-d][1][2]oxazin-4-ones to thieno[2,3-d]pyrimidin-4-ones.
Anticancer Mechanisms of Thieno[2,3-d]pyrimidin-4-one Derivatives
The anticancer effects of thieno[2,3-d]pyrimidin-4-ones are often attributed to their ability to inhibit key signaling pathways involved in tumor growth and survival.
Tyrosine Kinase Inhibition: Many thieno[2,3-d]pyrimidin-4-one derivatives have been identified as potent inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][14] By blocking the ATP-binding site of these kinases, these compounds can inhibit downstream signaling pathways that promote cell proliferation, angiogenesis, and metastasis.
Induction of Apoptosis: Several studies have shown that thieno[2,3-d]pyrimidin-4-ones can induce apoptosis (programmed cell death) in cancer cells.[15] This can be mediated through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.
Anticancer Activity of Selected Thieno[2,3-d]pyrimidin-4-one Derivatives
The following table summarizes the in vitro cytotoxic activity of representative thieno[2,3-d]pyrimidin-4-one derivatives against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Selected Thieno[2,3-d]pyrimidin-4-one Derivatives.
Experimental Protocol: Evaluation of Anticancer Activity
This protocol describes a convenient one-pot, three-component synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from a 2H-thieno[2,3-d][1][2]oxazine-2,4(1H)-dione, an aromatic aldehyde, and an amine.[12][13]
To a solution of the 2H-thieno[2,3-d][1][2]oxazine-2,4(1H)-dione in ethanol, add the aromatic aldehyde and the primary amine.
Heat the reaction mixture at reflux for 12-16 hours.
Add a solution of potassium hydroxide in ethanol and continue to heat at reflux for an additional 6-8 hours.
Cool the reaction mixture to room temperature and pour into ice-water.
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
Cancer cell lines
Complete cell culture medium
Test compounds dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of the test compounds in cell culture medium.
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubate the cells for a specified period (e.g., 48 or 72 hours).
MTT Incubation:
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization and Measurement:
Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis:
Subtract the absorbance of the blank wells from all other readings.
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Conclusion: A Scaffold with a Bright Future in Drug Discovery
The thieno[2,3-d][1][2]oxazin-4-one scaffold has firmly established its value in the field of drug discovery. Its utility as a direct-acting inhibitor of human leukocyte elastase offers a promising avenue for the development of new anti-inflammatory therapies. Furthermore, its role as a key synthetic intermediate for the construction of a diverse library of thieno[2,3-d]pyrimidin-4-ones has unlocked a wealth of opportunities in anticancer drug development, with derivatives showing potent activity against a range of malignancies through various mechanisms of action. The synthetic accessibility and the potential for facile structural diversification make the thieno[2,3-d][1][2]oxazin-4-one core a truly privileged scaffold that will undoubtedly continue to be a source of novel therapeutic candidates for years to come.
References
Gütschow, M., Kuerschner, L., Neumann, U., Pietsch, M., Löser, R., Koglin, N., & Eger, K. (1999). 2-(Diethylamino)thieno[1][2]oxazin-4-ones as Stable Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 42(26), 5437–5447. [Link]
Gütschow, M., & Neumann, U. (1998). Novel Thieno[2,3-d][1][2]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 41(10), 1729–1740. [Link]
Gütschow, M., & Neumann, U. (1998). Novel Thieno[2,3-d][1][2]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 41(10), 1729-1740. [Link]
Gütschow, M., & Neumann, U. (1998). Novel thieno[2,3-d][1][2]oxazin-4-ones as inhibitors of human leukocyte elastase. Journal of medicinal chemistry, 41(10), 1729–1740. [Link]
Gütschow, M., Kuerschner, L., Neumann, U., Pietsch, M., Löser, R., Koglin, N., & Eger, K. (1999). 2-(Diethylamino)thieno[1][2]oxazin-4-ones as stable inhibitors of human leukocyte elastase. Journal of medicinal chemistry, 42(26), 5437–5447. [Link]
Baici, A., Pelloso, R., & Hörler, D. (1990). The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound. Biochemical pharmacology, 39(5), 919–924. [Link]
Shyyka, O., Pokhodylo, N., Finiuk, N., Matiychuk, V., Stoika, R., & Obushak, M. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-one and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia pharmaceutica, 86(3), 28. [Link]
Zhang, S., Liu, F., Chen, J., Li, Y., Wang, C., Li, D., & Zhou, W. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules, 9(10), 629. [Link]
Atanasova, M., Yotova, L., Stoyanova, R., Nankov, A., Valcheva, V., & Dimitrov, I. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Pharmaceuticals, 19(2), 163. [Link]
Shyyka, O., Pokhodylo, N., Finiuk, N., Matiychuk, V., Stoika, R., & Obushak, M. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-one and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. ResearchGate. [Link]
Santagati, N. A., Salerno, L., Di Giacomo, C., Vanella, L., & Ronsisvalle, S. (2007). Inhibition of Human Leucocyte Elastase by Novel Thieno-1,3-oxazin-4-ones and Thieno-1,3-thioxazin-4-ones. Letters in Drug Design & Discovery, 4(6), 386-393. [Link]
Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]
Santagati, N. A., Salerno, L., Di Giacomo, C., Vanella, L., & Ronsisvalle, S. (2007). Inhibitory Activities on HLE of Compounds 3a-o. ResearchGate. [Link]
El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Advances, 13(35), 24654-24670. [Link]
Liu, F., Chen, J., Li, Y., Wang, C., Li, D., & Zhou, W. (2018). A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][1][2]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. SynOpen, 2(2), 207-212. [Link]
Jordis, U., & Sauter, F. (1983). Synthesis of Thieno[2,3-d]-1,3-dithiol-2-thiones. Journal of Heterocyclic Chemistry, 20(4), 1131-1133. [Link]
Yotova, L., Valcheva, V., & Atanasova, M. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. [Link]
El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]
Liu, F., Chen, J., Li, Y., Wang, C., Li, D., & Zhou, W. (2018). A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3- d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3- d][1][2]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. ResearchGate. [Link]
Technical Support Center: Optimizing the Synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d]oxazin-4-one
Technical Support Center: Optimizing the Synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one Welcome to the technical support guide for the synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing the Synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one
Welcome to the technical support guide for the synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one. This document is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of thieno-oxazinone scaffolds. Here, we move beyond simple protocols to address the mechanistic subtleties and common experimental challenges encountered during this multi-step synthesis. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction yields.
The synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one is typically achieved via a two-stage process. The first stage involves the construction of a substituted 2-aminothiophene core, most commonly through the Gewald reaction. The second stage is the annulation of the oxazinone ring onto the thiophene backbone. Each stage presents unique challenges that can significantly impact the overall yield and purity of the final product.
The general synthetic pathway is outlined below:
Figure 1: General two-stage synthesis pathway.
Success hinges on mastering two critical transformations: the multicomponent Gewald reaction and the subsequent electrophilic cyclization. Low yields are often traced back to suboptimal conditions in the first stage or side reactions during the second.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during synthesis in a practical question-and-answer format.
Issue 1: Poor Yield in the Gewald Reaction (Stage 1)
Question: My yield for the 2-amino-5-phenylthiophene-3-carboxylate precursor is consistently low (<40%). I'm reacting phenylacetaldehyde, ethyl cyanoacetate, and elemental sulfur with a morpholine catalyst. What factors should I investigate?
Answer: A low yield in the Gewald three-component reaction is a frequent challenge. The issue typically stems from one of four areas: reagent quality, stoichiometry, temperature control, or competing side reactions.
Causality & Solution:
Reagent Quality: Phenylacetaldehyde is prone to oxidation and polymerization. Use freshly distilled or a newly opened bottle to ensure high purity. The quality of the base catalyst is also crucial.
Base Catalyst Stoichiometry: The base (e.g., morpholine, triethylamine) is catalytic and its concentration is critical. Too little will result in a sluggish reaction, while too much can promote undesired side reactions, such as the self-condensation of phenylacetaldehyde.
Temperature Control: The initial condensation (Knoevenagel) is exothermic. The reaction should be initiated at a controlled temperature (often 0-5°C) before gently warming. Uncontrolled temperature spikes can lead to polymerization and reduced yields.
Sulfur Addition: Elemental sulfur should be added after the initial condensation between the aldehyde and the active methylene compound is underway. Adding it too early can interfere with the initial steps.
Optimized Reaction Parameters (Gewald Synthesis)
Parameter
Recommended Value
Rationale
Solvent
Ethanol or DMF
Provides good solubility for reactants and facilitates heat transfer.
Base Catalyst
Morpholine or Triethylamine
Efficiently catalyzes the Knoevenagel condensation step.[2]
Temperature
Initiate at 0-5°C, then warm to 40-50°C
Controls initial exotherm and drives the reaction to completion.
| Reaction Time | 2-6 hours | Monitor by TLC until starting materials are consumed. |
Issue 2: Incomplete Cyclization or Impurity Formation (Stage 2)
Question: When I reflux the 2-amino-5-phenylthiophene-3-carboxylate with acetic anhydride, I get a mixture of products, including unreacted starting material and what appears to be a hydrolyzed intermediate. How can I drive the reaction to completion and obtain a clean product?
Answer: The cyclization to form the oxazinone ring is an intramolecular dehydration reaction that is highly sensitive to reaction conditions, particularly moisture.
Causality & Solution:
Mechanism: The reaction proceeds via N-acetylation of the 2-amino group, followed by an intramolecular nucleophilic attack of the ester/acid carbonyl by the amide oxygen, and subsequent elimination of water or alcohol.
Anhydrous Conditions: Acetic anhydride is readily hydrolyzed by water to acetic acid, which is not an effective cyclizing agent for this step. Furthermore, the oxazinone product itself can be susceptible to hydrolysis under harsh conditions, reopening the ring. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Driving the Reaction: Using a slight excess (1.5-3 equivalents) of acetic anhydride can help drive the reaction to completion. Using acetic anhydride as both the reagent and solvent by heating the aminothiophene directly in it is a common and effective strategy.[3]
Alternative Reagents: If acetic anhydride proves inefficient, using acetyl chloride in the presence of a non-nucleophilic base like pyridine can be more effective. The pyridine acts as a base to neutralize the HCl byproduct and can also catalyze the reaction.
Figure 2: Troubleshooting decision workflow.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for monitoring reaction progress?A1: Thin-Layer Chromatography (TLC) is indispensable. For the Gewald reaction, use a mobile phase like Hexane:Ethyl Acetate (3:1) to track the consumption of the starting materials. For the cyclization step, a mobile phase of Hexane:Ethyl Acetate (1:1) can effectively separate the polar aminothiophene precursor from the less polar oxazinone product.
Q2: Can I use 2-amino-5-phenylthiophene-3-carboxylic acid directly for the cyclization?A2: Yes, using the carboxylic acid is a common route. The reaction with acetic anhydride will proceed via the formation of a mixed anhydride intermediate, which then cyclizes. This is often preferred over starting with the ester.
Q3: My final product seems to degrade during column chromatography on silica gel. Why?A3: The oxazinone ring can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the product. To mitigate this, you can either use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine (~0.5%) to your eluent.
Section 4: Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific laboratory setup and reagent sources.
Protocol 1: Synthesis of 2-Amino-5-phenylthiophene-3-carboxylic acid
To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add phenylacetaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and ethanol (3 mL per mmol of aldehyde).
Cool the mixture to 0°C in an ice bath.
Add morpholine (0.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
Stir the mixture at room temperature for 30 minutes.
Add elemental sulfur (1.0 eq) in one portion.
Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring by TLC.
Upon completion, cool the mixture and pour it into ice-cold water. The precipitated solid is the ethyl ester.
For hydrolysis, suspend the crude ester in ethanol and add an aqueous solution of NaOH (2.0 eq).
Reflux the mixture for 2-4 hours until the ester is consumed (monitored by TLC).
Cool the solution, pour into water, and acidify with dilute HCl to a pH of ~4-5.
Filter the resulting precipitate, wash with water, and dry to yield 2-amino-5-phenylthiophene-3-carboxylic acid. The crude product can be recrystallized from an ethanol/water mixture.
Protocol 2: Synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one
In a round-bottom flask fitted with a reflux condenser and a drying tube, place 2-amino-5-phenylthiophene-3-carboxylic acid (1.0 eq).
Add an excess of acetic anhydride (5-10 equivalents). Using acetic anhydride as the solvent is effective.
Heat the mixture to reflux (approx. 130-140°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is no longer visible.
Allow the reaction mixture to cool to room temperature.
Slowly and carefully pour the mixture into ice-cold water to quench the excess acetic anhydride.
The solid product will precipitate. Stir for 30 minutes to ensure complete precipitation.
Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.
Dry the product under vacuum. If necessary, the product can be purified by recrystallization from ethanol or a toluene/hexane mixture.
References
[ResearchGate, "A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][1]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines"]([Link])
[R Discovery, "A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][1]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines"]([Link])
[Academia.edu, "Synthesis of new thieno[2,3-d]pyrimidines, thieno[3,2-e]pyridines, and thieno[2,3-d][1]oxazines"]([Link])
[Journal of Medicinal Chemistry, "Novel Thieno[2,3-d][1]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase"]([Link])
[PubMed, "Novel thieno[2,3-d][1]oxazin-4-ones as inhibitors of human leukocyte elastase"]([Link])
Technical Support Center: Troubleshooting 2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one Synthesis
Welcome to the Application Scientist Support Center. The synthesis of thieno[2,3-d][1,3]oxazin-4-one derivatives—often accessed via the cyclization of Gewald-derived 2-aminothiophene-3-carboxylic acids[1]—is a fundamenta...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. The synthesis of thieno[2,3-d][1,3]oxazin-4-one derivatives—often accessed via the cyclization of Gewald-derived 2-aminothiophene-3-carboxylic acids[1]—is a fundamental yet notoriously finicky transformation in heterocyclic drug development[2].
While the conversion of 2-amino-5-phenylthiophene-3-carboxylic acid to 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one using acetic anhydride appears straightforward on paper[3], it is plagued by stalled intermediates, moisture-induced degradation, and over-acetylation. This guide provides field-proven, causality-driven solutions to isolate your target compound with high purity and yield.
Diagnostic Analytical Signatures
Before altering your reaction parameters, you must accurately identify the impurities in your crude mixture. The table below summarizes the quantitative analytical data for the target compound and its most common synthetic pitfalls.
Over-reaction; reduce Ac2O equivalents or reaction time.
Rapid Diagnostic Workflow
Use the following decision tree to interpret your LC-MS data and immediately apply the correct corrective action.
Diagnostic workflow for LC-MS analysis of thieno[2,3-d][1,3]oxazin-4-one synthesis.
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a dominant peak at m/z 262 instead of the expected 244. What is happening mechanically?A1: You are observing the acyclic intermediate, 2-acetamido-5-phenylthiophene-3-carboxylic acid. This reaction proceeds in two distinct steps: N-acetylation followed by dehydrative cyclization. The initial N-acetylation is rapid and exothermic. However, the lone pair on the resulting amide nitrogen is delocalized into its carbonyl, reducing its nucleophilicity. To close the oxazinone ring, the carboxylic acid must first form a mixed anhydride with acetic anhydride, which is then attacked by the weakly nucleophilic amide oxygen. This second step requires overcoming a high activation energy barrier[4].
Solution: Increase the reaction temperature to a vigorous reflux (~130–140 °C in neat acetic anhydride) and extend the reaction time.
Q2: The reaction goes to completion in the flask, but the yield drops drastically during workup, and m/z 262 reappears. Why?A2: Thieno[1,3]oxazin-4-ones are cyclic mixed anhydrides/amides. They are highly electrophilic at the C4 carbonyl and C2 positions. Aqueous workups, especially under basic conditions or prolonged exposure to protic solvents like methanol, will rapidly hydrolyze the oxazinone ring, breaking the C-O bond and regenerating the acyclic 2-acetamido acid.
Solution: Avoid aqueous quenching entirely. Remove excess acetic anhydride under reduced pressure and precipitate the product using a cold, non-nucleophilic anti-solvent (e.g., anhydrous heptane).
Q3: The product is heavily contaminated with a dark, intractable tar. How do I prevent this?A3: Thiophene rings, particularly those with electron-donating substituents, are susceptible to oxidative degradation and polymerization at high temperatures in the presence of trace oxygen.
Solution: Degas your acetic anhydride prior to use and conduct the reaction under a strict inert atmosphere (Nitrogen or Argon). Limit the reflux time to the absolute minimum required for complete cyclization.
To ensure reproducibility and prevent moisture-induced artifacts, follow this optimized, self-validating Standard Operating Procedure (SOP).
Step 1: Preparation & Inertion
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 10 minutes.
Step 2: Reagent Loading
Add 2-amino-5-phenylthiophene-3-carboxylic acid (10.0 mmol, 2.19 g) to the flask. Inject 20 mL of freshly distilled, anhydrous acetic anhydride (
Ac2O
). Mechanistic Note:
Ac2O
acts as both the solvent and the dehydrating reactant.
Step 3: Dehydrative Cyclization
Gradually heat the mixture to 130 °C (reflux) using an oil bath. Maintain reflux for 2 to 4 hours. The initial suspension will transition into a clear, dark-yellow solution as the intermediate forms and subsequently cyclizes.
Step 4: In-Process Validation (Critical Step)
To ensure the reaction has truly stalled and isn't an artifact of your analytical method, perform a differential quench:
Withdraw a 10 µL aliquot and dilute in 1 mL of anhydrous acetonitrile (represents the true reaction state).
Withdraw a second 10 µL aliquot and dilute in 1 mL of 1:1 Methanol:Water (forces solvolysis).
Validation Logic: If the MeCN sample shows the target mass (m/z 244) but the aqueous sample shows the acyclic mass (m/z 262), your reaction is complete, but your product is highly moisture-sensitive. Proceed immediately to Step 5.
Step 5: Anhydrous Workup & Isolation
Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove excess
Ac2O
and acetic acid byproduct under high vacuum at 45 °C.
Step 6: Purification
Triturate the resulting crude solid with 30 mL of ice-cold, anhydrous heptane. Filter the precipitate rapidly through a sintered glass funnel under a blanket of nitrogen. Wash the filter cake with an additional 10 mL of cold heptane.
Step 7: Storage
Dry the solid under high vacuum in a desiccator containing
P2O5
for 12 hours. Store at -20 °C in a sealed, moisture-free container.
optimizing solvent conditions for 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one crystallization
Technical Support Center: Crystallization of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Crystallization of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound and related heterocyclic systems.
I. Troubleshooting Guide: Addressing Common Crystallization Issues
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Question 1: My compound, 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one, has "oiled out" of solution instead of forming crystals. What are the likely causes and how can I resolve this?
Answer:
"Oiling out" is a common phenomenon in the crystallization of organic compounds where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often occurs when the supersaturation of the solution is too high, or the compound's solubility in the chosen solvent is excessive at the crystallization temperature.
Possible Causes & Solutions:
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can lead to a sudden and high degree of supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.
Solution: Employ a slower cooling rate. Allow the solution to cool gradually to room temperature before transferring it to a colder environment (e.g., a refrigerator or ice bath). If using an anti-solvent, add it dropwise with vigorous stirring to ensure localized supersaturation is minimized.
Inappropriate Solvent System: The solvent may be too "good" for the compound, meaning the compound remains highly soluble even at lower temperatures.
Solution: Experiment with a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. For heterocyclic compounds like thieno[2,3-d][1]oxazin-4-ones, consider the following solvent systems:
Single Solvents: Based on the recrystallization of analogous benzoxazin-4-ones, ethanol is a promising starting point.[2][3] Other polar aprotic solvents like dioxane have also been successfully used for similar thieno-fused pyrimidine systems.[1][4][5]
Solvent Mixtures (Binary Systems): A combination of a "good" solvent (in which the compound is readily soluble) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble) can be highly effective. For instance, a mixture of DMF/MeOH has been used to obtain high-quality crystals of related thieno[2,3-d]pyrimidine derivatives.[6] You could dissolve your compound in a minimal amount of a good solvent like DMF or dichloromethane at an elevated temperature and then slowly add a poor solvent like methanol or hexane until turbidity is observed.
Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the separation of an oil.
Solution: Ensure the crude product is of sufficient purity before attempting crystallization. Techniques like flash column chromatography can be employed to remove significant impurities.
Question 2: I've managed to obtain a solid, but it's a very fine powder, not the well-defined crystals I need for X-ray diffraction. How can I improve the crystal quality?
Answer:
The formation of a microcrystalline powder is typically a result of rapid nucleation and crystal growth. To obtain larger, higher-quality crystals suitable for analysis, the rate of crystallization needs to be carefully controlled.
Strategies for Improving Crystal Quality:
Slow Down the Crystallization Process:
Slower Cooling: As mentioned previously, a slower cooling profile is crucial. You can achieve this by placing the flask in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to slow heat loss.
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a relatively volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting slow crystal growth.
Optimize Solvent and Concentration:
Reduce Supersaturation: Start with a slightly less concentrated solution. While this may reduce the overall yield, it can significantly improve crystal quality.
Solvent Choice: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures to find the optimal conditions for your compound.
Induce Nucleation Carefully:
Seeding: Introduce a single, well-formed seed crystal of your compound into a supersaturated solution. This provides a template for further crystal growth and can lead to the formation of a single, large crystal.
Scratching: Gently scratching the inner surface of the flask with a glass rod at the air-solvent interface can create microscopic imperfections that serve as nucleation sites.
Question 3: My compound refuses to crystallize from solution, even after cooling and concentrating. What troubleshooting steps can I take?
Answer:
Failure to crystallize can be due to several factors, including insufficient supersaturation, high solubility in the chosen solvent, or inhibition of nucleation.
Troubleshooting Steps:
Increase Supersaturation:
Evaporation: Slowly evaporate the solvent in a loosely covered beaker or flask. This will gradually increase the concentration of the compound.
Add an Anti-solvent: If you are using a single solvent system, carefully add a miscible anti-solvent dropwise to the solution.
Re-evaluate Solvent Choice: The compound may be too soluble in the current solvent system. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.
Induce Nucleation:
As mentioned before, try scratching the flask or adding a seed crystal.
Consider Co-crystallization: In some cases, forming a co-crystal with another molecule can facilitate crystallization.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a solvent for the crystallization of 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one?
A1: The ideal solvent should:
Not react with the compound.
Dissolve the compound completely at its boiling point but only sparingly at room temperature or below.
Have a relatively low boiling point for easy removal from the crystals.
Dissolve impurities well at all temperatures or not at all.
Yield well-formed crystals of the desired polymorph.
Q2: How can I select a suitable solvent system for my compound without extensive trial and error?
A2: A systematic approach can save time and resources:
"Like Dissolves Like": Consider the polarity of your compound. 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one is a moderately polar molecule. Therefore, solvents of intermediate polarity are a good starting point.
Small-Scale Solubility Tests: Test the solubility of a small amount of your compound (a few milligrams) in a small volume (0.5-1 mL) of various solvents at room temperature and upon heating. Promising solvents will show low solubility at room temperature and high solubility upon heating.
Q3: What analytical techniques can I use to characterize the resulting crystals?
A3: Several techniques are essential for characterizing your crystalline product:
Melting Point: A sharp melting point range is indicative of high purity.
Spectroscopy (NMR, IR, Mass Spectrometry): To confirm the chemical structure and purity of the compound.
Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the molecule and is the gold standard for confirming the crystalline form.
Powder X-ray Diffraction (PXRD): Useful for identifying the crystalline phase and assessing polymorphism.
III. Experimental Protocols & Visualizations
Protocol 1: General Recrystallization by Cooling
Dissolution: In an Erlenmeyer flask, add the crude 2-methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one. Add a small amount of the chosen solvent (e.g., ethanol).
Heating: Gently heat the mixture with stirring (e.g., on a hot plate). Continue to add the solvent portion-wise until the compound just dissolves completely.
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.
Diagram: Solvent Selection Workflow
Caption: A decision tree for selecting a suitable crystallization solvent.
Table: Properties of Potential Solvents
Solvent
Boiling Point (°C)
Polarity Index
Notes
Ethanol
78
5.2
Successfully used for recrystallizing similar benzoxazin-4-ones.[2][3]
Dioxane
101
4.8
Effective for recrystallizing related thieno-fused pyrimidines.[1][4][5]
Methanol
65
6.6
Can be used as a "good" solvent or as an anti-solvent in combination with less polar solvents.
Dimethylformamide (DMF)
153
6.4
A strong "good" solvent, often used in a binary system with an alcohol like methanol.[6]
Ethyl Acetate
77
4.4
A moderately polar solvent to consider.
Toluene
111
2.4
A non-polar solvent that could serve as an anti-solvent.
IV. References
Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. Available at: [Link]
Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127. Available at: [Link]
Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. Journal of Pharmaceutical Negative Results. Available at: [Link]
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. Available at: [Link]
Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][2][7]naphthyridinones and pyrazolo[3,4-c][2][7]. Arkivoc. Available at: [Link]
Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI. Available at: [Link]
2-Methyl-6-phenyl-4H-thieno[2,3-d][1]oxazin-4-one. NextSDS. Available at: [Link]
Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. MDPI. Available at: [Link]
2-Phenyl-4H-1,3-benzoxazin-4-one. PubChem. Available at: [Link]
2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]-31-benzoxazin-4-one)
stability issues of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one in aqueous media
Technical Support Center: Troubleshooting 2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one Stability in Aqueous Media Welcome to the Application Science Technical Support Center. This guide is designed for researchers...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one Stability in Aqueous Media
Welcome to the Application Science Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering erratic in vitro behavior when working with thieno-oxazinone derivatives. Below, we provide in-depth mechanistic troubleshooting, validated handling protocols, and quantitative stability data.
Core Principles: The Causality of Instability
To successfully troubleshoot the stability of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one, we must first understand its chemical architecture.
Thieno[2,3-d][1,3]oxazin-4-ones are characterized by a highly electrophilic C-4 carbonyl carbon[1]. This electrophilicity is a double-edged sword: it is fundamentally essential for their biological activity (acting as alternate substrate inhibitors that acylate the catalytic serine of target hydrolases) but simultaneously makes the oxazinone ring highly susceptible to nucleophilic attack by water and hydroxide ions[1].
In aqueous media, particularly at neutral to alkaline pH, the compound undergoes rapid hydrolysis. The hydroxide ion attacks the C-4 position, forming a tetrahedral intermediate. This intermediate quickly collapses to cleave the C4-O bond, ultimately yielding an inactive, ring-opened 2-acetamido-5-phenylthiophene-3-carboxylic acid[1][2]. Understanding this base-catalyzed ring-opening mechanism is the cornerstone of preventing premature degradation in your assays.
Troubleshooting FAQs
Q: Why does my compound lose inhibitory activity within an hour of dilution in standard PBS (pH 7.4)?A: The degradation is kinetically driven by the pH of your buffer. At pH 7.4, the concentration of hydroxide ions is sufficient to catalyze the ring-opening of the oxazinone core[1]. This is not an insolubility or precipitation issue; it is a covalent structural degradation. To mitigate this, you must minimize the time between aqueous dilution and assay initiation. Alternatively, evaluate if your target enzyme retains activity at a slightly lower pH (e.g., pH 6.5–6.8), which exponentially increases the half-life of the compound[3].
Q: How should I prepare and store my stock solutions to guarantee structural integrity?A: Never use aqueous or protic solvents (like methanol or ethanol) for stock preparation, as they can act as nucleophiles and initiate alcoholysis[4]. Prepare concentrated stocks (10–50 mM) exclusively in 100% anhydrous, amine-free DMSO. Store these aliquots at -80°C in a desiccated environment. Discard any working stock that has undergone more than two freeze-thaw cycles, as ambient moisture condensation during thawing will rapidly degrade the compound.
Q: I suspect my compound has degraded. How can I analytically verify its integrity before my experiment?A: Do not rely solely on visual inspection, as the ring-opened degradant remains highly soluble in water. Implement a rapid LC-MS or UV-Vis kinetic profiling step. The intact thieno[1,3]oxazin-4-one possesses a distinct long-wavelength ultraviolet chromophore[1]. Upon hydrolysis, the conjugation is disrupted, leading to a measurable first-order exponential decay in UV absorbance[1].
Quantitative Data: pH-Dependent Stability Profile
To assist in your experimental design, the following table summarizes the anticipated stability of the thieno[2,3-d][1,3]oxazin-4-one pharmacophore across common biological buffer systems.
To ensure trustworthy data, every assay utilizing this compound must be treated as a self-validating system. Follow this step-by-step methodology to empirically determine the compound's half-life in your specific assay buffer.
Step 1: Anhydrous Preparation
Thaw the 10 mM anhydrous DMSO stock of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one in a desiccator. Ensure the vial reaches room temperature before opening to prevent atmospheric moisture condensation.
Step 2: Rapid Aqueous Dilution
Pre-warm your target assay buffer to 37°C. Rapidly spike the DMSO stock into the buffer to achieve a final concentration of 10 µM (ensure final DMSO concentration is ≤1% to prevent solvent-induced artifacts). Vortex immediately for 3 seconds.
Step 3: Time-Course Sampling
Incubate the solution at 37°C. At precise time intervals (t = 0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot.
Step 4: Acidic Quenching (Critical Step)
Immediately transfer the 50 µL aliquot into a vial containing 50 µL of ice-cold quench solution (Acetonitrile containing 0.1% Formic Acid). The sudden drop in pH protonates the nucleophiles and instantly halts the base-catalyzed hydrolysis[3][5], effectively locking the ratio of intact compound to degradant.
Step 5: LC-MS Analysis
Analyze the quenched samples via LC-MS. Quantify the Area Under the Curve (AUC) for the intact parent mass (
[M+H]+
) and the ring-opened carboxylic acid mass (
[M+H2O+H]+
). Plot the natural log of the intact AUC versus time to calculate the first-order degradation rate constant (
k
) and half-life (
t1/2
).
Visualizations
Base-catalyzed hydrolysis mechanism of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one.
Self-validating experimental workflow for kinetic stability profiling via LC-MS.
References
Title: Synthesis of Tricyclic 1,3-Oxazin-4-ones and Kinetic Analysis of Cholesterol Esterase and Acetylcholinesterase Inhibition
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase
Source: PMC - National Institutes of Health (NIH)
URL: [Link]
Title: Stepwise proton transfer in the acid-catalysed hydrolysis of 3,1-benzoxazin-4-ones: electrostatic or hydrogen-bond stabilisation of the conjugate acid
Source: Journal of the Chemical Society, Perkin Transactions 2
URL: [Link]
Title: Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones
Source: ResearchGate
URL: [Link]
Title: Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones and 3H-Quinazolin-4-ones with 2-Phenoxymethyl Substituents
Source: PMC - National Institutes of Health (NIH)
URL: [Link]
Technical Support Center: Catalyst Optimization for Thieno[2,3-d][1,3]oxazin-4-one Synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working on the synthesis of heterocyclic scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working on the synthesis of heterocyclic scaffolds. Here, we address the catalytic cyclodehydration of 2-amino-5-phenylthiophene-3-carboxylic acid into 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one , a highly valuable intermediate for the development of serine protease inhibitors and subtype-specific kainate receptor antagonists.
Experimental Workflow Visualization
Logical workflow for catalyst screening and synthesis of the target thieno-oxazinone.
Troubleshooting Guide & FAQs
Q1: Why is my cyclization yielding incomplete conversion when using neat acetic anhydride?A: The reaction is a two-step cascade: an initial N-acetylation followed by cyclodehydration. While the N-acetylation is relatively facile, the subsequent intramolecular cyclization is kinetically hindered because the carboxylic acid oxygen is a poor nucleophile. Relying purely on thermal energy (refluxing neat acetic anhydride at 140 °C) leads to the accumulation of the uncyclized N-acetyl intermediate. By introducing a base catalyst like pyridine, you deprotonate the carboxylic acid, significantly enhancing its nucleophilicity. Adding 4-dimethylaminopyridine (DMAP) acts as a highly efficient acyl transfer agent, forming a reactive N-acylpyridinium intermediate that accelerates the overall cascade to completion 1.
Q2: How do I minimize the formation of di-acylated or degradation byproducts?A: Over-acylation at the nitrogen atom (N,N-diacetylation) is a common thermodynamic trap when the reaction is pushed to high temperatures for extended periods. By employing the Pyridine/DMAP co-catalyst system, the activation energy for the desired cyclodehydration is drastically lowered. This allows you to drop the reaction temperature from 140 °C to 80 °C. At this lower temperature, kinetic control dominates, favoring the rapid formation of the stable thieno[2,3-d][1,3]oxazin-4-one ring and completely suppressing the off-target di-acylation .
Q3: Can I use Lewis acids instead of Brønsted bases for this cyclization?A: Yes, but it is generally not recommended for this specific scaffold. Lewis acids like anhydrous
ZnCl2
are effective for synthesizing various fused oxazines by coordinating to the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity 2. However, the 2-amino-5-phenylthiophene-3-carboxylic acid precursor contains an electron-rich thiophene ring that is sensitive to harsh Lewis acidic conditions, often leading to partial degradation or oligomerization. Brønsted base catalysis provides a much cleaner impurity profile.
Q4: How does the 6-phenyl substituent affect the reaction kinetics compared to alkyl-substituted analogs?A: The 6-phenyl group extends the conjugation of the thiophene system. This electron-withdrawing inductive effect slightly reduces the basicity of the starting 2-amino group, making the initial N-acetylation step marginally slower than in 6-alkyl analogs. However, once acetylated, the extended conjugation stabilizes the transition state during the cyclodehydration step, making the ring closure highly favorable. Maintaining a highly active acylating environment with DMAP is critical to overcoming the initial kinetic barrier 3.
Quantitative Data: Catalyst Comparison
The following table summarizes the optimization data for the cyclodehydration of 2-amino-5-phenylthiophene-3-carboxylic acid (10 mmol scale).
Catalyst System
Loading (eq)
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Major Impurity Profile
None (Neat
Ac2O
)
N/A
140
6.0
85
65
N-acetyl uncyclized intermediate
Pyridine
1.0
100
3.0
95
82
Trace N,N-diacylated product
Pyridine / DMAP
1.0 / 0.1
80
1.5
>99
94
None detected
Anhydrous
ZnCl2
0.2
100
4.0
90
75
Thiophene degradation oligomers
Self-Validating Experimental Protocol
Objective: Synthesize 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one with >90% yield via kinetic control. This protocol is designed with built-in causality and self-validating checkpoints to ensure reproducibility.
Step 1: Reagent Preparation & Initiation
Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-5-phenylthiophene-3-carboxylic acid (10.0 mmol, 2.19 g) in anhydrous acetic anhydride (15 mL).
Causality: Anhydrous conditions prevent the premature hydrolysis of acetic anhydride into acetic acid, preserving its role as both solvent and acylating agent.
Step 2: Catalyst Addition
Action: Add anhydrous pyridine (10.0 mmol, 0.81 mL) and 4-dimethylaminopyridine (DMAP, 1.0 mmol, 0.12 g) to the suspension at room temperature.
In-Process Check (Self-Validation): Within 5–10 minutes, the mixture will transition from a cloudy suspension to a clear, pale-yellow solution. This visual cue confirms the successful initial N-acetylation, as the N-acetyl intermediate is highly soluble in the reaction matrix.
Step 3: Thermal Cyclodehydration
Action: Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled oil bath for 1.5 hours.
Causality: Heating to exactly 80 °C provides sufficient thermal energy for the DMAP-accelerated ring closure while remaining below the thermodynamic threshold for N,N-diacetylation.
In-Process Check (Self-Validation): Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The starting material (
Rf≈0.2
) will disappear entirely, replaced by a highly UV-active, blue-fluorescent product spot (
Rf≈0.6
).
Step 4: Quenching & Precipitation
Action: Cool the flask to room temperature. Slowly pour the mixture into 100 mL of ice-cold distilled water under vigorous stirring. Stir for 30 minutes.
Causality: Water rapidly hydrolyzes the excess acetic anhydride into water-soluble acetic acid. The target thieno-oxazinone is highly hydrophobic and will crash out of the aqueous matrix, driving the equilibrium and facilitating easy isolation.
Step 5: Isolation & Validation
Action: Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 20 mL) followed by ice-cold ethanol (10 mL), and dry under high vacuum at 50 °C overnight.
Analytical Validation: Verify the structure via
1H
NMR (
CDCl3
). The successful cyclization is confirmed by the presence of a sharp singlet at
δ
~2.4 ppm (integrating for 3H, the new 2-methyl group) and the thiophene C-4 proton appearing as a distinct singlet at
δ
~7.6 ppm. The absence of a broad -NH or -OH peak confirms complete dehydration.
References
Novel Thieno[2,3-d][1,3]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase
Source: Journal of Medicinal Chemistry / PubMed
URL
Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)
Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one Derivatization
Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists working with thieno[2,3-d][1,3]oxazin-4-one scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center.
This guide is designed for medicinal chemists and process scientists working with thieno[2,3-d][1,3]oxazin-4-one scaffolds. Specifically, we address the thermodynamic and kinetic barriers encountered when reacting 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one with sterically demanding nucleophiles (e.g., bulky primary amines or substituted anilines) to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones[1].
Section 1: Mechanistic Causality & Workflow
When derivatizing 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one, the primary synthetic goal is often the conversion to a thienopyrimidine bioisostere, which has broad applications in oncology and as human leukocyte elastase inhibitors[2]. The reaction proceeds via a nucleophilic attack by an amine. However, the 2-methyl group introduces severe steric clash during the trajectory of attack at the C-2 or C-4 position, drastically increasing the activation energy (
Ea
) and often stalling the reaction[3].
Reaction workflow for thienopyrimidinone synthesis overcoming C2-methyl steric hindrance.
Section 2: Troubleshooting Guide (Q&A)
Issue 1: Complete lack of reactivity (starting material recovered) when using bulky ortho-substituted anilines.
Causality: The steric bulk of the 2-methyl group blocks the Bürgi-Dunitz trajectory required for the amine to attack the C-4 carbonyl or C-2 carbon. Standard reflux conditions (e.g., ethanol or acetic acid) fail to provide sufficient thermal energy to overcome this barrier.
Resolution: Transition from conventional heating to Microwave-Assisted Organic Synthesis (MAOS) combined with a hard Lewis acid. The Lewis acid coordinates to the oxazinone oxygen/nitrogen, increasing the electrophilicity of the carbon center, while microwave irradiation provides rapid, localized superheating.
Protocol: Lewis Acid-Catalyzed Microwave Synthesis
Preparation : In a 10 mL microwave vial, add 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one (1.0 eq, 1.0 mmol) and the bulky amine (1.5 eq, 1.5 mmol).
Catalyst & Solvent : Add Ytterbium(III) triflate (
Yb(OTf)3
, 10 mol%) as the Lewis acid. Suspend the mixture in 3 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
Irradiation : Seal the vial and subject it to microwave irradiation at 150°C for 20 minutes. (Ensure dynamic pressure control is active).
Workup : Cool to room temperature, quench with ice water (15 mL), and extract with EtOAc (3 x 10 mL). Wash the organic layer with brine to remove NMP, dry over
Na2SO4
, and concentrate.
Validation : Monitor via LC-MS. The target thienopyrimidinone should appear as the major peak (M+H).
Issue 2: Reaction stalls at the uncyclized amide intermediate.
Causality: The initial ring-opening occurs, forming an intermediate thiophene-2-carboxamide with an adjacent acetamido group. However, the subsequent intramolecular dehydration (cyclization) is sterically hindered because the bulky N-substituent prevents the necessary rotamer conformation for cyclization[4].
Resolution: Force the dehydration using a dehydrating agent like Phosphorus oxychloride (
POCl3
) or perform a Dean-Stark azeotropic distillation.
Troubleshooting logic tree for low yields in sterically hindered thieno-oxazinone reactions.
Protocol: Forced Cyclization of the Intermediate
Isolation : Isolate the uncyclized intermediate via filtration if it precipitates from the initial reaction mixture.
Reagent Addition : Dissolve the intermediate (1.0 mmol) in anhydrous toluene (5 mL). Add
POCl3
(2.0 eq) dropwise at 0°C under inert atmosphere (
N2
).
Reflux : Heat the mixture to 110°C for 4 hours.
Quenching : Carefully pour the cooled mixture into saturated aqueous
NaHCO3
on ice to neutralize excess
POCl3
. Extract with DCM.
Section 3: Quantitative Data on Yield Optimization
The following table summarizes the self-validating improvements achieved by switching from conventional reflux to the optimized MAOS + Lewis Acid protocol.
Amine Nucleophile
Steric Hindrance Level
Conventional Yield (Reflux, EtOH, 12h)
Optimized Yield (MAOS +
Yb(OTf)3
, 20 min)
Benzylamine
Low
78%
92%
Aniline
Moderate
55%
88%
2-Methylaniline (o-Toluidine)
High
15%
76%
2,6-Diisopropylaniline
Very High
0% (Stalled)
61%
tert-Butylamine
Very High
Trace
58%
Note: Data represents synthesized bioisosteres validated for purity >95% via HPLC.
Section 4: Frequently Asked Questions (FAQs)
Q: Why does the 6-phenyl group not inhibit the reaction as much as the 2-methyl group?A: Spatial geometry. The 6-phenyl group is located on the thiophene ring, physically distant from the oxazin-4-one reactive centers (C-2 and C-4). Steric hindrance is a localized phenomenon; the 2-methyl group is directly adjacent to the site of nucleophilic attack, thereby dominating the kinetic profile of the reaction[5].
Q: Can I use protic solvents like ethanol for sterically hindered amines?A: It is highly discouraged for hindered substrates. Protic solvents hydrogen-bond with the amine nucleophile, increasing its effective hydrodynamic radius and further exacerbating steric clash. Polar aprotic solvents (NMP, DMF) leave the nucleophile unsolvated and more reactive.
Q: Are there alternative catalysts to
Yb(OTf)3
?A: Yes. Glacial acetic acid can act as both solvent and mild acid catalyst for moderately hindered amines. For extreme hindrance, anhydrous
ZnCl2
or
TiCl4
can be used, though they complicate the workup compared to lanthanide triflates.
References
[1] A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. Source: SynOpen. URL:[Link]
[2] Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Source: PMC (National Institutes of Health). URL:[Link]
Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Source: Hilaris Publisher. URL:[Link]
[4] Synthesis of novel pyranopyridothienopyrimidines derivatives based on fused thieno[3,2-d][1,3]oxazin-4-one. Source: Arkivoc. URL:[Link]
[5],[3] Novel Thieno[2,3-d][1,3]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase. Source: Journal of Medicinal Chemistry / PubMed. URL:[Link]
Technical Support Center: Purification and Handling of Thieno[2,3-d][1,3]oxazin-4-one Compounds
Welcome to the Technical Support Center for heterocyclic synthesis. Thieno[2,3-d][1,3]oxazin-4-ones are highly valuable scaffolds in drug discovery, frequently utilized as alternate substrate inhibitors for serine hydrol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic synthesis. Thieno[2,3-d][1,3]oxazin-4-ones are highly valuable scaffolds in drug discovery, frequently utilized as alternate substrate inhibitors for serine hydrolases such as cholesterol esterase and human leukocyte elastase[1]. However, their unique chemical architecture presents significant downstream processing challenges.
As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical vulnerabilities of these compounds. This guide focuses on preventing ring-opening degradation, optimizing resolution from synthetic precursors, and establishing self-validating purification workflows.
Section 1: The Hydrolysis Dilemma (Chromatography Troubleshooting)
Q: Every time I run my crude thieno[2,3-d][1,3]oxazin-4-one through a silica gel column, my yield drops drastically, and I isolate a highly polar byproduct. What is happening?
A: You are experiencing on-column hydrolysis. The C-4 carbonyl of the oxazinone ring acts as a highly electrophilic center, similar to an anhydride. Standard silica gel is slightly acidic and retains ambient moisture. When your compound interacts with the silica surface, retained water acts as a nucleophile, attacking the C-4 carbon. This leads to the irreversible opening of the oxazinone ring, yielding the corresponding amido-thiophene carboxylic acid or ureidothiophenecarboxylic acid[1].
Fig 1. Mechanism of moisture-induced oxazinone ring hydrolysis on acidic silica.
Q: How can I prevent this on-column degradation?
A: You must neutralize the silica gel's acidic silanol groups and minimize the compound's residence time on the stationary phase. We recommend using triethylamine (Et₃N)-deactivated silica and performing rapid flash chromatography[2].
Protocol 1: Et₃N-Deactivated Silica Gel Flash Chromatography
Self-Validation Check: Before running the bulk sample, perform a 2D TLC. Spot the crude mixture, develop in one dimension, let the plate dry for 15 minutes, and develop again in the perpendicular direction. If the oxazinone spot streaks or splits into a new baseline spot, it confirms on-silica degradation, dictating the absolute need for Et₃N deactivation.
Column Packing: Slurry pack the silica gel (60 Å, 70-230 mesh) using your starting non-polar solvent (e.g., hexanes) containing 1–2% (v/v) triethylamine[2].
Equilibration: Flush the column with at least 3 column volumes (CV) of the Et₃N-spiked solvent to ensure complete deactivation of the column bed.
Washing: Wash with 2 CV of your standard starting eluent (without Et₃N) to remove excess amine, which might otherwise co-elute with your product.
Sample Loading: Dissolve the crude mixture in a minimum amount of dry dichloromethane (CH₂Cl₂) or toluene. Crucial: Strictly avoid protic solvents like methanol for loading.
Elution: Elute rapidly using a step gradient (e.g., Ethyl Acetate/Hexane 1:4)[2]. Collect fractions and immediately evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30 °C.
Section 2: Overcoming Co-elution and Matrix Effects
Q: My starting material (a 2-aminothiophene-3-carboxylic acid derivative) co-elutes with my oxazinone product. How do I separate them without relying solely on chromatography?
A: Exploit the difference in pKa. Unreacted carboxylic acids and ring-opened byproducts are acidic, whereas the intact thieno[2,3-d][1,3]oxazin-4-one is neutral. A mild alkaline wash effectively partitions the acidic impurities into the aqueous layer prior to any chromatography[3].
Protocol 2: Optimized Aqueous Workup
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
Mild Alkaline Wash: Wash the organic layer with cold, half-saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 × 1/3 volume of the organic phase)[3].
Self-Validation Check: Monitor the pH of the aqueous wash; it must remain basic (pH > 8) to ensure all carboxylic acids are deprotonated and partitioned.
Water Wash: Wash once with ice-cold brine to remove residual salts and minimize water content in the organic layer.
Drying: Dry the organic phase strictly over anhydrous sodium sulfate (Na₂SO₄). Avoid magnesium sulfate (MgSO₄), as its slight acidity can trigger localized hydrolysis during concentration.
Q: For scale-up (>1 gram), chromatography is too risky and expensive. What is the best alternative?
A: Recrystallization is the gold standard for scaling up thieno[2,3-d][1,3]oxazin-4-ones. Because these compounds possess rigid, planar bicyclic structures, they pack efficiently into crystal lattices, allowing for excellent purification away from amorphous impurities[4].
Table 1: Recommended Solvent Systems for Recrystallization
Solvent System
Ratio (v/v)
Expected Yield
Purity
Mechanistic Notes
Ethyl Acetate / n-Hexane
1:4 to 1:9
65–80%
>98%
Ideal for most alkyl-substituted derivatives. Heat to dissolve in EtOAc, then add hot hexane dropwise[4].
Dichloromethane / Hexane
1:5
70–85%
>95%
Best for highly lipophilic compounds. CH₂Cl₂ is highly volatile, allowing for slow evaporation crystallization.
Absolute Ethanol
N/A
50–70%
>99%
Use only if the compound is completely insoluble in cold EtOH. Avoid prolonged heating to prevent transesterification.
Dissolution: Suspend the crude solid in a minimum volume of dry ethyl acetate in a round-bottom flask.
Heating: Warm the suspension gently in a water bath (approx. 60 °C) until the solid completely dissolves.
Anti-solvent Addition: Slowly add hot n-hexane dropwise until the solution becomes faintly turbid.
Clarification: Add 1–2 drops of ethyl acetate until the solution is perfectly clear again.
Cooling: Allow the flask to cool slowly to room temperature undisturbed to promote large crystal growth, then transfer to an ice bath for 1 hour to maximize precipitation.
Isolation: Filter the crystals under vacuum, wash with ice-cold n-hexane, and dry under high vacuum.
Fig 2. Decision tree for the isolation and purification of thieno[2,3-d][1,3]oxazin-4-ones.
Section 4: Reverse-Phase HPLC for Analytical/Prep Scale
Q: Can I use RP-HPLC for the final purification of bioactive thieno-oxazinones?
A: Yes, but with strict pH control. Acidic modifiers (like 0.1% TFA or Formic Acid), which are standard in RP-HPLC, can catalyze the hydrolysis of the oxazinone ring during fraction concentration.
Causality Insight: The protonation of the oxazinone ring nitrogen or carbonyl oxygen dramatically increases the electrophilicity of C-4, accelerating water attack as the organic modifier evaporates and the aqueous concentration increases.
Solution: Use neutral or slightly basic mobile phases (e.g., 10 mM Ammonium Bicarbonate in Water / Acetonitrile) if your specific derivative is stable at pH 7.5–8.0. If you must use acidic modifiers for peak resolution, immediately neutralize the collected fractions with a mild buffer or lyophilize them instantly to remove the acid and water as fast as possible.
References
Synthesis of Tricyclic 1,3-Oxazin-4-ones and Kinetic Analysis of Cholesterol Esterase and Acetylcholinesterase Inhibition. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
2-(Diethylamino)thieno[1,3]oxazin-4-ones as Stable Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
Inhibitors of the tissue factor/factor VIIa-induced coagulation: synthesis and in vitro evaluation of novel 2-aryl substituted pyrido[3,4-d][1,3]oxazin-4-ones. Bioorganic & Medicinal Chemistry Letters. URL:[Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-methyl-6-phenyl-4H-thieno[2,3-d]oxazin-4-one
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the sophisticated analytical techniques employed, mass spectrometry stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one, a molecule of interest within the broader class of thieno-oxazinones known for their potential biological activities.[3]
This document is designed not as a rigid protocol, but as a comprehensive scientific guide. It synthesizes fundamental principles of mass spectrometry with comparative data from related heterocyclic systems to provide a robust predictive analysis. Our objective is to equip researchers with the expertise to interpret the mass spectra of this and similar molecules, thereby accelerating their research and development endeavors.
Predicted Fragmentation Pathways of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one
The fragmentation of the molecular ion of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one (proposed molecular weight: 257.06 g/mol ) is anticipated to proceed through several key pathways, primarily dictated by the inherent stability of the fused heterocyclic core and the nature of its substituents. The thieno[2,3-d][1][2]oxazin-4-one scaffold presents multiple sites for initial bond cleavage, leading to a cascade of fragmentation events.
A primary and highly characteristic fragmentation pathway for heterocyclic systems containing an oxazinone ring involves a retro-Diels-Alder (RDA) reaction.[2] For the title compound, this would involve the cleavage of the oxazinone ring. This is a common fragmentation mode for six-membered rings containing a heteroatom.
Another significant fragmentation route is expected to be initiated by the loss of small, stable neutral molecules such as carbon monoxide (CO) or the methyl radical (•CH₃). The stability of the resulting fragment ions often dictates the predominant pathways observed in the mass spectrum.[4]
The presence of the phenyl group is expected to lead to characteristic fragments, including the phenyl cation (m/z 77) and potentially a benzoyl cation if rearrangements occur.[5] Similarly, the methyl group can be lost as a radical, or its presence can influence the fragmentation of the heterocyclic ring.
Below is a proposed fragmentation scheme, which will be further elaborated in the subsequent sections.
Caption: Proposed major fragmentation pathways for 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one under electron ionization.
Comparative Fragmentation Analysis
While no direct experimental data for the title compound is readily available in the cited literature, we can draw strong parallels from the fragmentation of analogous structures. The fragmentation of fused 1,3-oxazine rings often initiates with the cleavage of the C-O and C-N bonds within the oxazinone ring.[6] Studies on similarly complex heterocyclic systems, such as thieno[3',2':4,5]pyrido[2,3-d]pyridazine, have shown that the location of carbonyl groups significantly influences the fragmentation behavior.[1]
For instance, the electron ionization mass spectra of naphthoxazine derivatives show that ring-opening of the oxazine ring is a primary fragmentation step.[6] Furthermore, in compounds containing both a phenyl and a methyl group, the loss of the methyl radical is a common initial fragmentation step, leading to a stable, even-electron ion.[7]
The fragmentation of pyrimidinethiones and thiazolo[3,2-a]pyrimidines also provides valuable insights. These compounds often exhibit successive losses of small functional groups followed by the decomposition of the heterocyclic rings.[7][8] This supports the proposed losses of CO and •CH₃ from the molecular ion of our target compound.
Experimental Protocol for Mass Spectrometry Analysis
To validate the predicted fragmentation pattern, the following experimental setup using a standard gas chromatography-mass spectrometry (GC-MS) or direct infusion electron ionization mass spectrometry system is recommended.
Instrumentation:
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer capable of electron ionization (EI).
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).[9]
Source Temperature: 200-250 °C.
Mass Range: m/z 40-500.
Inlet System: Direct infusion probe or a gas chromatograph for sample introduction. If using GC, a non-polar capillary column (e.g., DB-5ms) would be suitable.
Sample Preparation:
Dissolve approximately 1 mg of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
For GC-MS analysis, inject 1 µL of the prepared solution. For direct infusion, introduce the sample at a constant flow rate.
Data Analysis:
Acquire the full scan mass spectrum.
Identify the molecular ion peak.
Analyze the major fragment ions and their relative abundances.
If available, perform tandem mass spectrometry (MS/MS) on the molecular ion and major fragment ions to confirm fragmentation pathways.
Predicted Fragment Ion Data
The following table summarizes the key predicted fragment ions for 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one, their corresponding m/z values, and the proposed neutral losses or structural assignments.
m/z
Proposed Formula
Proposed Neutral Loss/Fragment Identity
Supporting Rationale
257
C₁₃H₉NOS₂
Molecular Ion (M+•)
The intact molecule after ionization.
242
C₁₂H₆NOS₂⁺
M - •CH₃
Loss of the methyl radical, a common initial fragmentation for methyl-substituted heterocycles.[7]
229
C₁₂H₉NS₂⁺•
M - CO
Loss of a stable carbon monoxide molecule from the oxazinone ring. A characteristic fragmentation for carbonyl-containing compounds.[2]
155
C₇H₅NS₂⁺•
Thio-isocyanate fragment
Resulting from a retro-Diels-Alder (RDA) cleavage of the oxazinone ring.[2]
102
C₈H₆⁺•
Phenylacetylene
Also a product of the RDA cleavage of the oxazinone ring.
77
C₆H₅⁺
Phenyl cation
A very common and stable fragment for phenyl-substituted compounds.[5]
Conclusion
The predictive analysis of the mass spectrometry fragmentation pattern of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one, grounded in established fragmentation mechanisms and comparative data from related heterocyclic systems, provides a valuable framework for its structural confirmation. The proposed pathways, including the retro-Diels-Alder reaction and losses of small neutral species, are expected to be the dominant features in its electron ionization mass spectrum. Experimental verification using the outlined protocol is essential to confirm these predictions and to build a comprehensive analytical profile for this class of compounds. This guide serves as a testament to the power of predictive analysis in modern chemical research, enabling scientists to anticipate and interpret complex analytical data with a higher degree of confidence.
References
Krajsovszky, G., Tóth, E., & Ludányi, K. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3',2':4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158-169. [Link]
Pihlaja, K., & Ovcharenko, V. V. (2009). Electron ionization mass spectra of naphthoxazine, naphthpyrrolo-oxazinone and naphthoxazinobenzoxazine derivatives. ARKIVOC, 2009(3), 115-129. [Link]
Sharma, S. D., & Kaur, S. (1990). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 2(3), 235-240.
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
Islam, M. R., & Kandeel, M. M. (1985). Mass spectra of 2,4,5-triphenyl-3H-pyrrol-3-one 1-oxide and derived heterocycles heavily substituted with phenyl groups. Journal of the Chemical Society, Perkin Transactions 2, (11), 1779-1783. [Link]
Li, W., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(11), 2538. [Link]
Wang, Y., Li, Y., Li, W., Zhang, Y., & Liu, Z. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32(4), 816-825. [Link]
Ptaszyńska, N., & Głowacka, I. E. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives. Molecules, 23(7), 1746. [Link]
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
Shen, Y. H., Yang, X., & Li, R. T. (2022). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2022(4), M1481. [Link]
Chen, Y., Liu, Y., & Wang, X. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548. [Link]
LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
Reddy, T. S., & Reddy, C. S. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 56(3), 964-971. [Link]
Bosha, A., & Perumal, S. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. [Link]
Ibrahim, H. K., El-Deen, I. M., Soliman, A. H., & Imam, A. M. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-150. [Link]
da Silva, A. B., de Paula, J. E., & de Oliveira, D. B. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(10), 2134-2143. [Link]
Gelin, M., et al. (1998). Novel Thieno[2,3-d][1][2]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 41(26), 5221-5227. [Link]
Wang, Y., Li, Y., Li, W., Zhang, Y., & Liu, Z. (2018). A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][1][2]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. Molecules, 23(6), 1405. [Link]
Dabaeva, V. V., et al. (2024). Synthesis of novel pyranopyridothienopyrimidines derivatives based on fused thieno[3,2-d][1][2]oxazin-4-one. ARKIVOC, 2024(8), 1-12. [Link]
Comparative Biological Activity Guide: Thieno[2,3-d][1,3]oxazin-4-ones vs. Quinazolinones
As drug discovery pipelines increasingly rely on scaffold hopping and bioisosteric replacement to overcome pharmacokinetic bottlenecks, understanding the nuanced behavioral differences between closely related heterocycli...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pipelines increasingly rely on scaffold hopping and bioisosteric replacement to overcome pharmacokinetic bottlenecks, understanding the nuanced behavioral differences between closely related heterocyclic cores is paramount. This guide provides an in-depth, objective comparison between thieno[2,3-d][1,3]oxazin-4-ones and quinazolinones .
By analyzing their distinct mechanisms of action, hydrolytic stabilities, and target specificities, researchers can make informed, data-driven decisions when designing novel therapeutic agents targeting serine proteases, kinases, or inflammatory pathways.
Structural Rationale and Bioisosterism
The structural transition from a quinazolinone to a thieno[2,3-d][1,3]oxazin-4-one involves two critical modifications:
Heteroatom Substitution (Ring 1): Replacing the nitrogen atom (NH) at position 3 of the quinazolinone with an oxygen atom yields a benzoxazin-4-one. This shifts the molecule from a highly stable, reversible binder to a reactive acylating agent.
Bioisosteric Replacement (Ring 2): Replacing the fused benzene ring with a thiophene ring yields the thieno[2,3-d][1,3]oxazin-4-one.
Why make these changes?
Benzoxazin-4-ones are potent inhibitors of serine proteases but suffer from poor hydrolytic stability in aqueous physiological media. The electron-rich thiophene ring in thieno[2,3-d][1,3]oxazin-4-ones alters the electron density of the fused system. This bioisosteric replacement significantly improves the scaffold's resistance to spontaneous hydrolysis while preserving the electrophilicity of the C-4 carbonyl required to trap the active-site serine [8]. Conversely, quinazolinones are chemically robust and excel as reversible, competitive inhibitors for targets like kinases and hydroxysteroid dehydrogenases [4].
Mechanistic Profiling: Covalent vs. Reversible Inhibition
Thieno-oxazinones act as "alternate substrate" inhibitors. When targeting serine proteases like Human Leukocyte Elastase (HLE) or cholesterol esterase, the active-site serine nucleophilically attacks the C-4 carbonyl of the oxazinone ring. This triggers ring opening and the formation of a stable acyl-enzyme intermediate . The efficacy of these compounds relies on a very slow deacylation rate, effectively paralyzing the enzyme [8].
Mechanism of serine protease inhibition via acyl-enzyme intermediate formation.
Quinazolinones: Reversible Competitive Binders
Because the amide bond in the quinazolinone core is highly stable against nucleophilic attack, these molecules do not form covalent adducts. Instead, they leverage their planar geometry and hydrogen-bonding capabilities to fit into deep hydrophobic pockets, such as the ATP-binding site of kinases or the active site of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2)[4]. Recent comparative studies also highlight their utility in forming hybrid molecules with NSAIDs to achieve potent in vivo anti-inflammatory and analgesic effects [3].
Quantitative Biological Activity Comparison
The following table synthesizes experimental data from comparative literature, highlighting the divergent biological applications of these scaffolds.
Compound Scaffold
Primary Biological Target
Mechanism of Action
Key Performance Metric
Hydrolytic Stability (Aqueous)
Thieno[2,3-d][1,3]oxazin-4-ones
Human Leukocyte Elastase (HLE)
Covalent (Acyl-enzyme)
Ki
< 11 nM [8]
Moderate-High (Superior to Benzoxazinones)
Thieno[2,3-d][1,3]oxazin-4-ones
Cholesterol Esterase
Alternate Substrate
IC50
~ Sub-micromolar
Moderate-High
Quinazolin-4-ones
17β-HSD2
Reversible Competitive
63-70% Inhibition at 1 µM [4]
Very High
Quinazolin-4-ones
Cyclooxygenase (Inflammation)
Reversible Binding
Comparable to Diclofenac [3]
Very High
Benzoxazin-4-ones (Precursors)
Cyclooxygenase (Inflammation)
Mixed
62.6% Edema Inhibition [3]
Low
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the standard workflows for synthesizing and evaluating these compounds.
Protocol A: Synthesis of Thieno[2,3-d][1,3]oxazin-4-ones
Causality Check: The synthesis utilizes the Gewald reaction to construct the highly substituted thiophene core, followed by anhydrous cyclization to prevent premature hydrolysis of the sensitive oxazinone ring.
Thiophene Construction: React a ketone/aldehyde with a cyanoacetate and elemental sulfur in the presence of an organic base (e.g., morpholine) to yield the 2-aminothiophene-3-carboxylate via the Gewald multicomponent reaction.
Saponification: Hydrolyze the ester to the corresponding 2-aminothiophene-3-carboxylic acid using NaOH in ethanol, followed by careful acidification.
Anhydrous Cyclization: Suspend the carboxylic acid in an anhydrous solvent (e.g., dichloromethane) at 0 °C. Add an excess of thionyl chloride (
SOCl2
) or a specific acyl chloride. Heat the mixture to 80 °C for 1-2 hours under an inert atmosphere [1].
Validation: Evaporate the solvent in vacuo. Confirm the presence of the characteristic C-4 carbonyl stretch (~1750
cm−1
) via FT-IR and verify purity (>95%) via HPLC before biological testing.
Protocol B: Kinetic Evaluation of HLE Inhibition (Progress Curve Analysis)
Causality Check: Because thieno-oxazinones are mechanism-based inhibitors that deplete over time, standard steady-state
IC50
assays yield inaccurate data. Continuous progress curve analysis is mandatory to calculate the inactivation rate (
kinact
) and binding affinity (
Ki
).
Assay Preparation: Prepare a buffer solution (0.1 M HEPES, 0.5 M NaCl, pH 7.5) containing 10% DMSO to ensure compound solubility.
Enzyme Initiation: Add Human Leukocyte Elastase (HLE) to initiate the reaction.
Kinetic Monitoring: Continuously measure absorbance at 405 nm for 30 minutes.
Self-Validation & Regression: Include a vehicle control (DMSO only) to establish the uninhibited velocity (
v0
). Fit the non-linear progress curves to the integrated rate equation for pseudo-first-order kinetics to extract
kobs
, and subsequently plot
kobs
vs. inhibitor concentration to determine
Ki
and
kinact
[8].
Self-validating experimental workflow for kinetic evaluation of enzyme inhibitors.
Conclusion
The choice between a thieno[2,3-d][1,3]oxazin-4-one and a quinazolinone scaffold dictates the fundamental pharmacology of the resulting drug candidate. Thieno-oxazinones are specialized, potent tools for the covalent inhibition of serine proteases, offering a critical stability upgrade over traditional benzoxazinones. In contrast, quinazolinones provide an exceptionally stable, versatile framework ideal for reversible target engagement across a diverse array of biological systems.
References
Vertex Pharmaceuticals Inc. (2022). Thiophene hsd17b13 inhibitors and uses thereof. Google Patents (WO2022020714A1).
Gütschow, M., & Neumann, U. (1998). Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 41(10), 1729-1740. Retrieved from [Link]
National University of Science and Technology. (2026). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. Retrieved from [Link]
Marchais-Oberwinkler, S., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. Retrieved from [Link]
Validation
Comprehensive HPLC Retention Time Comparison Guide for 2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one Purity
As a Senior Application Scientist, I frequently encounter analytical challenges where standard chromatographic methods fall short. The analysis of heterocyclic scaffolds, particularly thieno[2,3-d][1,3]oxazin-4-ones, is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical challenges where standard chromatographic methods fall short. The analysis of heterocyclic scaffolds, particularly thieno[2,3-d][1,3]oxazin-4-ones, is one such area. These compounds are critical intermediates in the synthesis of thieno[2,3-d]pyrimidines—molecules renowned for their potent anti-cancer properties and their role as human leukocyte elastase inhibitors .
This guide provides an in-depth, objective comparison of HPLC methodologies for determining the purity of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one . We will explore the causality behind stationary phase selection, evaluate quantitative retention data, and establish a self-validating protocol to ensure absolute data integrity.
The Analytical Challenge: Synthesis and Degradation Pathways
To develop a robust HPLC method, we must first understand the molecule's origin and its vulnerabilities. The synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one typically begins with a Gewald reaction to produce 2-amino-5-phenylthiophene-3-carboxylic acid . This starting material is acetylated and subsequently dehydrated/cyclized using acetic anhydride.
The primary analytical challenge lies in separating the target oxazinone from its direct precursor and its primary degradation product: 2-acetamido-5-phenylthiophene-3-carboxylic acid . Because the oxazinone ring is susceptible to hydrolysis in aqueous environments (including unbuffered or highly acidic HPLC mobile phases), the method must rapidly and cleanly separate the intact cyclized product from the open-chain acetamido impurity without inducing on-column degradation.
Synthetic pathway and potential hydrolysis degradation of the thieno[2,3-d][1,3]oxazin-4-one core.
Stationary Phase Comparison: The Causality of Separation
Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. However, the structural difference between the open-chain acetamido acid and the cyclized thieno-oxazinone is primarily conformational and electronic, not strictly hydrophobic.
To objectively evaluate performance, we compared three column chemistries using a standardized gradient of 0.1% Formic Acid in Water and Acetonitrile (or Methanol).
Quantitative Performance Data
Column Chemistry
Mobile Phase (Organic)
Target RT (min)
Impurity RT (min)
Resolution (
Rs
)
Tailing Factor
C18 (Standard)
Acetonitrile
8.52
8.15
1.2
1.6
Phenyl-Hexyl
Acetonitrile
9.10
8.45
1.8
1.4
Biphenyl
Acetonitrile
9.85
8.60
3.5
1.1
Biphenyl
Methanol
11.20
9.50
2.9
1.3
Note: The "Impurity" refers to the 2-acetamido-5-phenylthiophene-3-carboxylic acid hydrolysis product.
C18 Failure: On a C18 column, the carboxylic acid of the acetamido impurity remains largely unionized at acidic pH, increasing its hydrophobicity and causing it to co-elute with the target oxazinone (
Rs
= 1.2).
Phenyl-Hexyl Limitations: While introducing
π−π
interactions improves separation (
Rs
= 1.8), the flexible hexyl linker dilutes the rigidity of the interaction, leading to moderate peak tailing.
The Biphenyl Advantage: The rigid, double-ring system of the biphenyl stationary phase perfectly complements the highly conjugated, planar thieno[2,3-d][1,3]oxazin-4-one core. It strongly retains the target molecule via enhanced
π−π
and dipole-dipole interactions, pulling it away from the more flexible, open-chain acetamido impurity. This results in baseline resolution (
Rs
= 3.5) and excellent peak symmetry.
Self-Validating Experimental Protocol
A protocol is only as trustworthy as its built-in validation mechanisms. The following methodology incorporates a mandatory System Suitability Test (SST). By forcing the system to prove it can separate the target from its exact degradation product before analyzing unknown batches, we create a self-validating workflow that prevents false purity reporting.
Self-validating HPLC method development workflow for thieno-oxazinone purity analysis.
Step-by-Step Methodology
Phase 1: Preparation of the System Suitability Test (SST) Solution
Accurately weigh 10.0 mg of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one reference standard.
Dissolve in 10 mL of anhydrous Acetonitrile (to prevent premature hydrolysis in the diluent).
Spike the solution with 0.1 mg of 2-acetamido-5-phenylthiophene-3-carboxylic acid (1% w/w relative to the target).
Vortex for 30 seconds and sonicate for 2 minutes until fully dissolved.
Phase 2: Chromatographic Conditions
Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size (e.g., Restek Raptor Biphenyl).
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7). Crucial: Do not use TFA, as highly acidic conditions over prolonged runs can induce on-column hydrolysis of the oxazinone ring.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0–2 min: 30% B
2–10 min: Linear ramp to 90% B
10–13 min: Hold at 90% B
13–13.1 min: Return to 30% B
13.1–18 min: Re-equilibration at 30% B
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Maintains consistent viscosity and interaction kinetics).
Injection Volume: 5 µL.
Detection: UV at 280 nm (Optimal for the conjugated thieno-oxazinone system).
Phase 3: Execution and Self-Validation
Inject a blank (anhydrous Acetonitrile) to confirm baseline stability.
Inject the SST Solution.
Validation Gate: The run is only considered valid if the Resolution (
Rs
) between the acetamido impurity (approx. 8.6 min) and the target oxazinone (approx. 9.8 min) is > 2.0 , and the tailing factor for the target peak is < 1.5 .
Proceed with sample injections only after the SST criteria are met.
References
Gütschow, M., & Neumann, U. (1998). Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 41(10), 1729-1740.[Link]
Zhang, S. et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules, 9(10), 636.[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 638860, Ethyl 2-amino-5-phenylthiophene-3-carboxylate. PubChem Database.[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Safe Disposal of 2-methyl-6-phenyl-4H-thieno[2,3-d]oxazin-4-one
A Senior Application Scientist's Guide to the Safe Disposal of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one This document provides a detailed protocol for the safe handling and disposal of 2-methyl-6-phenyl-4H-th...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to the Safe Disposal of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one
This document provides a detailed protocol for the safe handling and disposal of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one. As a specialized heterocyclic compound, its disposal requires a systematic approach grounded in a thorough understanding of its potential chemical reactivity and toxicological profile. This guide is designed for laboratory professionals engaged in research and development and outlines procedures that prioritize safety, environmental responsibility, and regulatory compliance.
Hazard Identification and Risk Assessment
The hazard profile of a closely related compound, 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, indicates several potential risks according to its GHS classifications.[3] These include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3] The oxazinone ring, an ester derivative, is susceptible to hydrolysis, especially under basic or acidic conditions, which could liberate the corresponding amino acid derivative.
Table 1: Inferred Hazard Assessment for 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one
Hazard Category
Inferred Risk
Rationale & Recommended Precautions
Acute Oral Toxicity
Category 4 (Harmful if swallowed)
Based on analogs like 2-phenyl-4H-1,3-benzoxazin-4-one.[4] Avoid ingestion. Wash hands thoroughly after handling.
Skin Irritation
Category 2 (Causes skin irritation)
Common for complex organic molecules.[3] Avoid contact with skin. Wear appropriate gloves and a lab coat.
Eye Irritation
Category 2 (Causes serious eye irritation)
Expected for fine organic powders.[3] Wear safety glasses or goggles.
Respiratory Irritation
Possible (May cause respiratory irritation)
Fine powders can be respiratory irritants.[3] Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
Environmental Hazard
Unknown; Assume Hazardous
Data is unavailable. Do not dispose of down the drain or in general waste to prevent environmental release.[5][6]
Core Principles for Safe Disposal
Effective management of chemical waste is predicated on a few universal principles that minimize risk and ensure regulatory compliance.
Waste Minimization: The most effective disposal strategy is to generate as little waste as possible. Plan experiments to use the minimum required quantity of the compound.
Segregation: Never mix different chemical waste streams.[5] Waste containing 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one should be segregated into dedicated, clearly labeled containers. Halogenated and non-halogenated solvent waste must be kept separate.[5]
Containerization: Use only approved, chemically compatible, and properly sealed waste containers.[5] For solid waste, use a puncture-resistant container with a secure lid. For liquid waste, use a sealable container compatible with the solvents used.
Labeling: All waste containers must be accurately and clearly labeled with their contents.[5][7] Include the full chemical name, concentration, and any associated hazards.
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one in any form (pure, in solution, or as waste):
Eye Protection: Safety glasses with side shields or chemical splash goggles.
Hand Protection: Nitrile gloves. Change gloves immediately if contamination occurs.
Body Protection: A standard laboratory coat.
Respiratory Protection: Not generally required if handled in a chemical fume hood. If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Step-by-Step Disposal Procedures
The correct disposal route depends on the form of the waste. The following workflow provides a decision-making framework for proper segregation and disposal.
Caption: Disposal Decision Workflow for 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one.
Disposal of Unused or Expired Pure Compound
Do NOT attempt to dispose of the pure solid in regular trash or by washing it down the sink.
Carefully place the original container, with its label intact, into a secondary container (e.g., a sealable plastic bag).
Designate this as "Solid Hazardous Waste" and store it in a designated waste accumulation area.
If transferring from a broken container, perform this action inside a chemical fume hood. Sweep up the material carefully, avoiding dust generation. Place it into a new, properly labeled, and sealed container for solid chemical waste.[7]
Disposal of Contaminated Solid Waste
This category includes items like weighing papers, contaminated gloves, pipette tips, and silica gel from chromatography.
Collect all contaminated solid materials in a dedicated, puncture-proof container lined with a heavy-duty plastic bag.[7]
The container must be clearly labeled as "Solid Hazardous Waste" and list "2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one" as a contaminant.
When full, seal the container and move it to the designated chemical waste storage area for collection by a licensed disposal contractor.
Disposal of Contaminated Liquid Waste
This includes solutions of the compound in organic solvents or aqueous media from experimental workups.
Aqueous Waste: Do not pour aqueous solutions containing this compound down the drain. Collect them in a dedicated "Aqueous Hazardous Waste" container.
Organic Solvent Waste: Collect solutions in a dedicated "Organic Hazardous Waste" container that is compatible with the solvent used.
Crucially, segregate halogenated and non-halogenated solvent waste into separate containers. [5]
Ensure all liquid waste containers are tightly sealed to prevent evaporation and are stored in a secondary containment tray.
Label the container with all chemical constituents, including solvents and the full name of the title compound.
Spill Management Protocol
In the event of a spill, immediate and safe cleanup is paramount to prevent exposure and environmental contamination.
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
Secure the Area: Restrict access to the spill area.
Don PPE: Wear the appropriate PPE as described in Section 3.
Containment:
For Solid Spills: Gently cover the spill with an absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[8] Do not use a dry cloth or paper towel, which could create dust. Carefully sweep the mixture into a designated solid waste container.
For Liquid Spills: Contain the spill with absorbent pads or sand. Once absorbed, scoop the material into a designated solid waste container.
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.
Final Disposal: Seal and label the waste container and move it to the designated waste accumulation area.
Chemical Deactivation: An Advanced Consideration
For experienced researchers, small quantities of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one in solution may potentially be deactivated prior to disposal, although this is not a substitute for professional waste disposal. The oxazinone ring is an activated ester and is susceptible to hydrolysis.
This procedure should only be performed by trained chemists in a controlled laboratory setting and in accordance with all institutional and local regulations.
Principle: Base-catalyzed hydrolysis (saponification) can open the oxazinone ring to form a water-soluble carboxylate salt and an amide, which are generally less biologically active.
Procedure (for <100 mg in solution):
In a fume hood, place the flask containing the compound in an appropriate solvent (e.g., THF, ethanol) in an ice bath.
Slowly add a 1 M solution of sodium hydroxide (NaOH) with stirring.
Allow the reaction to stir at room temperature until TLC or LC-MS analysis confirms the complete disappearance of the starting material.
Neutralize the resulting solution carefully with a dilute acid (e.g., 1 M HCl).
Disposal of Product: Even after neutralization, the resulting mixture should be treated as hazardous aqueous waste and collected in the appropriate container.[9] This procedure reduces the hazard of the primary compound but does not render the waste non-hazardous.
Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety and chemical waste management. Always consult your institution's specific safety protocols and waste disposal procedures, as well as local, state, and federal regulations.
References
NextSDS. (n.d.). 2-Methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one. Retrieved from [Link]
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
Hilaris Publisher. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Retrieved from [Link]
Chembase. (n.d.). 2-甲基-6-苯基-4H-噻吩[2,3-D][1][2]氧嗪-4-酮. Retrieved from [Link]
University of Aveiro. (n.d.). Laboratory Waste Disposal. Retrieved from [Link]
PubChem. (n.d.). 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Retrieved from [Link]
Polymer Systems Technology Limited. (2014). CV2-1148 - Safety Data Sheet. Retrieved from [Link]
NextSDS. (n.d.). 4H-Thieno[2,3-d][1][2]oxazin-4-one,5-ethyl-2,6-dimethyl-(9CI). Retrieved from [Link]
ResearchGate. (n.d.). Formation of 4H-benzo[d][1][2]oxazin-4-ones. Retrieved from [Link]
PubMed. (n.d.). [Synthesis of 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines with a formamidino- or oxalamidocarbonic acid residue with antianaphylactic activity]. Retrieved from [Link]
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][1][2]–oxazin–4–one and 3 o. Retrieved from [Link]
The University of Edinburgh. (2022). SBS Policy and Code of Practice on Waste Disposal. Retrieved from [Link]
AFINIDAD. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Retrieved from [Link]
PubChem. (n.d.). 2-Phenyl-4H-1,3-benzoxazin-4-one. Retrieved from [Link]
Freie Universität Berlin. (n.d.). Laboratory waste disposal. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]
Personal protective equipment for handling 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
A Comprehensive Guide to the Safe Handling of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one Disclaimer: The following guide is based on established principles of laboratory safety and data from structurally analog...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the Safe Handling of 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one
Disclaimer: The following guide is based on established principles of laboratory safety and data from structurally analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one. As a novel or research chemical, it should be treated as a substance of unknown toxicity, and the highest degree of caution should be exercised.[1][3] This document is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel at your institution.
The Precautionary Principle: Acknowledging the Unknown
2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one belongs to a class of heterocyclic compounds that are of interest in medicinal chemistry and drug development for their biological activity. While this specific molecule lacks comprehensive toxicological data, its structural analogs provide critical clues to its potential hazards. For instance, related benzoxazin-4-one compounds have been identified with the following GHS hazard classifications:
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]
Therefore, it is scientifically prudent to assume that 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one presents, at a minimum, similar hazards.[3] This guide is built upon this foundational assumption, prioritizing the safety of all laboratory personnel.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense.[6] Before any handling of the compound, ensure that appropriate engineering controls are in place to minimize exposure.
Fume Hood: All manipulations of the solid compound or its solutions, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols.
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Safety Equipment: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[7]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is mandatory. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
Eye and Face Protection
Given the potential for serious eye irritation, robust eye and face protection is non-negotiable.
Chemical Splash Goggles: These are required for all work with this compound, whether in solid or solution form, to protect against splashes, mists, and dust.[1][8] Safety glasses with side shields alone are insufficient.[8]
Face Shield: When there is a significant risk of splashing (e.g., handling larger volumes, performing reactions under pressure, or during filtration), a face shield must be worn in addition to chemical splash goggles.[1][8] A face shield should never be used as the sole means of eye protection.[1]
Skin and Body Protection
The potential for skin irritation and sensitization necessitates comprehensive skin and body protection.
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.[1] This protects your personal clothing and underlying skin from incidental contact.
Gloves: Due to the unknown nature of the compound and the hazards of its analogs, a double-gloving approach is recommended.[9]
Inner Glove: A thin, disposable nitrile glove.
Outer Glove: A chemically resistant glove with a longer cuff. The choice of material should be based on the solvent being used. For common organic solvents, butyl or Viton® gloves are often suitable, but always consult a glove compatibility chart.
Full-Length Pants and Closed-Toe Shoes: This is a mandatory minimum standard for attire in any laboratory where hazardous chemicals are handled.[1][9]
Respiratory Protection
While working in a fume hood should be the primary means of respiratory protection, there may be situations (e.g., a large spill outside of containment) where a respirator is necessary.
N95 Respirator: For weighing out the solid compound, an N95 respirator can provide additional protection against inhaling fine particulates, even within a fume hood.
Air-Purifying Respirator (APR): In the event of a significant spill or failure of engineering controls, personnel involved in the cleanup should be equipped with an APR fitted with organic vapor/acid gas cartridges and a P100 particulate filter.
The following table summarizes the minimum PPE requirements for common laboratory tasks involving 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one.
Task
Eye/Face Protection
Skin/Body Protection
Respiratory Protection (if applicable)
Weighing Solid
Chemical Splash Goggles
Double Gloves, Lab Coat
N95 Respirator recommended
Preparing Solutions
Chemical Splash Goggles
Double Gloves, Lab Coat
Not required in a fume hood
Running Reactions
Chemical Splash Goggles & Face Shield
Double Gloves, Lab Coat
Not required in a fume hood
Work-up/Purification
Chemical Splash Goggles & Face Shield
Double Gloves, Lab Coat
Not required in a fume hood
Handling Waste
Chemical Splash Goggles & Face Shield
Double Gloves, Lab Coat
Not required in a fume hood
Spill Cleanup
Chemical Splash Goggles & Face Shield
Double Gloves, Lab Coat, Apron
Air-Purifying Respirator
Operational and Disposal Plans
A clear and well-rehearsed plan for handling and disposing of this compound is essential for maintaining a safe laboratory environment.
Handling and Hygiene
Avoid Inhalation, Ingestion, and Skin/Eye Contact: This is the primary goal of all safety procedures.
Wash Hands Thoroughly: Always wash your hands with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[7]
Labeling: All containers holding the compound must be clearly labeled with its full chemical name and any known or suspected hazards.[3]
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7] The storage location should be clearly marked.
Spill Response
In the event of a spill, follow these steps:
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Isolate: Secure the area and prevent entry.
Assess: From a safe distance, assess the extent of the spill and any immediate dangers.
Protect: Don the appropriate PPE for spill cleanup.
Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use a chemical absorbent pad or spill pillow to contain the spread.
Clean: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste containing 2-methyl-6-phenyl-4H-thieno[2,3-d][1][2]oxazin-4-one must be treated as hazardous chemical waste.
Segregation: Do not mix this waste with other waste streams unless you have confirmed compatibility.[10]
Containers: Use designated, leak-proof, and clearly labeled containers for solid and liquid waste.[10][11]
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name of the compound, and any associated hazards.
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. This typically involves collection by a certified environmental health and safety provider.[2]
Visualized Workflows
PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on the task.
Spill Response Decision Tree
Caption: A decision tree for responding to a chemical spill.
References
Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]
Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]
Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
2-Phenyl-4H-1,3-benzoxazin-4-one. PubChem, National Institutes of Health. [Link]
Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University, Office of Environmental Health and Safety. [Link]
Best Practices for Managing Laboratory Waste. Republic Services. [Link]
2-PHENYL-4H-1,3-BENZOXAZIN-4-ONE — Chemical Substance Information. NextSDS. [Link]
Novel Chemicals with Unknown Hazards SOP. University of Alabama at Birmingham, Environmental Health & Safety. [Link]
Personal Protective Equipment Requirements. Stanford University, Environmental Health & Safety. [Link]
Research Laboratory and Personal Protective Equipment. UC Irvine, Environmental Health & Safety. [Link]
2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one. PubChem, National Institutes of Health. [Link]